4-Nitrophenyl chloroacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8274. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFUJNIXCDLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228329 | |
| Record name | 4-nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-84-4 | |
| Record name | 2-Chloro-4-nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 777-84-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrophenyl Chloroacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroacetate is a versatile bifunctional reagent widely employed in chemical synthesis and bioconjugation. Its utility stems from the presence of two reactive sites: the chloroacetyl group and the 4-nitrophenyl ester. The latter serves as a good leaving group, facilitating nucleophilic acyl substitution, while the former can act as an alkylating agent. This unique combination makes it a valuable tool for researchers in various fields, including medicinal chemistry and drug development, for applications such as the formation of enzyme inhibitors and the covalent modification of proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| CAS Number | 777-84-4 | [3] |
| Appearance | Light yellow powder/crystals | [1] |
| Melting Point | 73-75 °C | [2] |
| Boiling Point | 334.5 °C at 760 mmHg | [2] |
| Density | 1.434 g/cm³ | [2] |
| Solubility | Soluble in chloroform, acetone, toluene, and benzene. | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 4-nitrophenol with chloroacetyl chloride.
Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Nitrophenol
-
Chloroacetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol/water or hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (or triethylamine) to the solution with stirring.
-
To this mixture, add chloroacetyl chloride dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system to yield a light yellow crystalline solid.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the following key absorption bands:
-
C=O stretching (ester): around 1770-1750 cm⁻¹
-
C=C stretching (aromatic): around 1600-1450 cm⁻¹
-
NO₂ stretching (asymmetric and symmetric): around 1530-1500 cm⁻¹ and 1350-1340 cm⁻¹
-
C-O stretching (ester): around 1250-1150 cm⁻¹
-
C-Cl stretching: around 800-600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum typically shows:
-
A singlet for the two protons of the chloroacetyl group (Cl-CH₂-) in the region of 4.5-5.0 ppm.
-
Two doublets corresponding to the four aromatic protons of the p-nitrophenyl group. The protons ortho to the nitro group are more deshielded and appear further downfield (around 8.2-8.4 ppm) than the protons ortho to the ester group (around 7.3-7.5 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for:
-
The carbonyl carbon of the ester group (around 165-170 ppm).
-
The carbons of the aromatic ring, with the carbon attached to the nitro group being the most deshielded.
-
The methylene carbon of the chloroacetyl group (around 40-45 ppm).
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (215.59).
Reactivity and Applications
Hydrolysis Kinetics
The hydrolysis of this compound can be readily monitored spectrophotometrically by following the release of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm under basic conditions.[5] This property makes it a useful substrate for studying the activity of esterase enzymes.
Experimental Protocol: Hydrolysis Kinetics Assay
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., phosphate or borate buffer)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Acetonitrile or other suitable organic solvent to prepare a stock solution
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.
-
Prepare a series of buffer solutions covering the desired pH range.
-
In a cuvette, add the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer's temperature-controlled cell holder.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction.
-
Immediately start monitoring the increase in absorbance at the λmax of the 4-nitrophenolate ion (around 400-410 nm, which should be predetermined for the specific buffer and pH).
-
Record the absorbance at regular time intervals.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.
Workflow for determining the hydrolysis kinetics of this compound.
Covalent Modification of Proteins
A primary application of this compound in drug development and chemical biology is the covalent modification of proteins. The chloroacetyl group is an electrophile that can react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine or the imidazole group of histidine. This irreversible modification can be used to label proteins or to inhibit enzyme activity by targeting active site residues.
Mechanism of covalent protein modification by this compound.
While this compound is a powerful tool for inducing covalent modifications, its direct and specific impact on intracellular signaling pathways is not well-documented in the literature. Its biological effects are primarily attributed to its ability to act as a relatively non-specific alkylating agent, leading to the inhibition of enzymes or the disruption of protein function through covalent modification. This can, in turn, indirectly affect various signaling pathways. However, it is not typically employed as a targeted modulator of a specific signaling cascade in the same way as a kinase inhibitor, for example. Its utility in a drug development context is more as a warhead for targeted covalent inhibitors or as a tool for bioconjugation rather than as a standalone signaling modulator.
Safety and Handling
This compound is a corrosive and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable reagent for researchers in chemistry and drug development. Its well-defined chemical properties and reactivity make it suitable for a range of applications, from studying enzyme kinetics to the development of covalent inhibitors. The experimental protocols outlined in this guide provide a starting point for its synthesis, characterization, and use in the laboratory. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophenyl Chloroacetate
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitrophenyl chloroacetate, a valuable reagent in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, key characterization data, and a visual representation of the synthesis workflow.
Introduction
This compound is an important chemical intermediate used in various organic transformations. Its structure incorporates a reactive chloroacetyl group and a p-nitrophenyl ester, making it a versatile building block. The p-nitrophenyl group serves as a good leaving group, facilitating nucleophilic substitution reactions at the ester carbonyl, while the chloroacetyl moiety provides a site for further functionalization. This guide details a reliable method for its synthesis and outlines the key analytical techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-nitrophenol with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the esterification of phenols with acid chlorides.
Materials:
-
4-Nitrophenol
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a solid.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Light yellow powder or crystalline solid |
| Melting Point | 73-75 °C[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted, based on similar structures)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Aromatic protons (ortho to NO₂) |
| ~7.4 | Doublet | 2H | Aromatic protons (meta to NO₂) |
| ~4.8 | Singlet | 2H | -CH₂Cl |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted, based on similar structures)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | C-O (aromatic) |
| ~146 | C-NO₂ (aromatic) |
| ~125 | CH (aromatic, ortho to NO₂) |
| ~123 | CH (aromatic, meta to NO₂) |
| ~41 | -CH₂Cl |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~1770-1790 | C=O stretching (ester) |
| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ stretching |
| ~1200-1250 | C-O stretching (ester) |
| ~750-800 | C-Cl stretching |
Mass Spectrometry (MS): (Predicted fragmentation)
| m/z Value | Fragment Ion |
| 215/217 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 139 | [M - C₂H₂ClO]⁺ or [O₂NC₆H₄OH]⁺ (p-nitrophenol) |
| 123 | [O₂NC₆H₄O]⁺ |
| 93 | [C₆H₄O]⁺ |
| 77/79 | [CH₂Cl]⁺ |
Safety and Handling
This compound is an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound from readily available starting materials. The outlined characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. The provided information is intended to support researchers and scientists in the efficient and safe preparation of this versatile chemical intermediate for its application in drug development and organic synthesis.
References
4-Nitrophenyl Chloroacetate: A Technical Overview of a Versatile Chemical Reagent
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of 4-nitrophenyl chloroacetate, a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, reactivity, and applications, while also clarifying its role in contrast to structurally similar compounds with more established biological profiles.
Core Chemical Properties and Reactivity
This compound (CAS 777-84-4) is a light yellow crystalline solid with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1] Its structure features a chloroacetate group esterified to a 4-nitrophenol backbone. This combination of a reactive acyl chloride derivative and a good leaving group (4-nitrophenoxide) makes it a useful tool in synthetic organic chemistry.
The primary mechanism of action for this compound in a chemical context is as an acylating agent. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for the efficient transfer of the chloroacetyl group to various nucleophiles, such as amines and alcohols.
A notable application of this reactivity is in the synthesis of more complex molecules. For instance, it has been used in reactions with imidazole in acetonitrile, demonstrating its utility in forming new carbon-heteroatom bonds.[1]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 777-84-4 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| Melting Point | 73-75 °C | [1] |
| Appearance | Light yellow powder | [1] |
| Storage Temperature | Refrigerator (+4°C) | [1] |
Distinction from Related Compounds: 4-Nitrophenyl Acetate and 4-Nitrophenyl Chloroformate
It is crucial to distinguish this compound from its structural relatives, 4-nitrophenyl acetate and 4-nitrophenyl chloroformate, which have more extensively documented biological activities and applications.
-
4-Nitrophenyl Acetate (PNPA): This compound is widely used as a chromogenic substrate for detecting the activity of various esterases and lipases.[2] The enzymatic hydrolysis of the acetate group releases 4-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[2] This property makes PNPA a valuable tool in enzyme kinetics and high-throughput screening for enzyme inhibitors.
-
4-Nitrophenyl Chloroformate (PNPC): This reagent is a powerful activating agent used in the synthesis of carbamates and carbonates.[3] It is frequently employed in peptide synthesis and for introducing protecting groups onto amines and alcohols.[4] In drug development, it serves as a key intermediate in the synthesis of various pharmaceuticals.[5][6]
The available scientific literature does not indicate a well-characterized, specific biological mechanism of action for this compound in the same vein as a drug or a signaling molecule. Its primary role appears to be that of a chemical intermediate and acylating agent in synthetic chemistry.
Experimental Protocols: A Focus on Chemical Reactivity
Given the limited information on the biological applications of this compound, this section will focus on a representative experimental protocol for its use as a chemical reagent. The following is a generalized workflow for a nucleophilic acyl substitution reaction.
Protocol Details:
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound and the desired nucleophile (e.g., an amine or alcohol) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). The reaction may be performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.
-
Reaction: Stir the reaction mixture at a controlled temperature. The optimal temperature will depend on the reactivity of the nucleophile and may range from 0°C to room temperature or higher.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
-
Workup: Upon completion, the reaction is typically quenched with an aqueous solution (e.g., water or a saturated solution of sodium bicarbonate) to neutralize any acidic byproducts and remove water-soluble materials.
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel.
-
Analysis: The structure and purity of the final product are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Signaling Pathways and Biological Interactions: An Area for Future Research
Currently, there is a lack of published data detailing the specific interactions of this compound with cellular signaling pathways or its broader toxicological profile. While its hydrolysis product, 4-nitrophenol, is known to be metabolized by cytochrome P450 enzymes, the biological fate and effects of the intact chloroacetate ester are not well-documented.[7]
The logical relationship for its potential biological activity would likely stem from its reactivity as an acylating agent, as illustrated below.
This hypothetical pathway underscores the potential for this compound to covalently modify biological macromolecules, which could lead to a variety of cellular responses. However, without specific experimental data, this remains a theoretical construct.
Conclusion
This compound is a valuable reagent for organic synthesis, primarily functioning as a chloroacetylating agent. Its utility in this capacity is well-established. In contrast, its biological mechanism of action is not well-defined in the scientific literature, and it should not be confused with related compounds like 4-nitrophenyl acetate, a common enzyme substrate. Future research may yet uncover specific biological activities for this compound, but at present, its characterization is firmly rooted in the domain of synthetic chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Nitrophenyl Chloroacetate (CAS 777-84-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrophenyl chloroacetate (CAS 777-84-4), a versatile reagent with significant applications in chemical synthesis and bioconjugation. This document details its chemical and physical properties, provides established synthesis protocols, and explores its utility as a coupling agent and in enzymatic assays.
Chemical and Physical Properties
This compound is a light yellow crystalline solid. Its properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 777-84-4 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| Melting Point | 73-75 °C | [2][3] |
| Boiling Point | 334.5 °C at 760 mmHg | [2] |
| Density | 1.434 g/cm³ | [2] |
| Appearance | Light yellow powder/crystals | [3] |
| Storage Temperature | Refrigerator (+4°C) | [2][3][4] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the esterification of 4-nitrophenol with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis via Chloroacetyl Chloride
This protocol details the synthesis of this compound from 4-nitrophenol and chloroacetyl chloride.
Materials:
-
4-Nitrophenol
-
Chloroacetyl chloride
-
Pyridine
-
Benzene (or another suitable anhydrous, non-polar solvent)
-
Dilute sulfuric acid
-
Diethyl ether
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (0.1 g-mol) in pyridine (30 ml).[5]
-
Slowly add chloroacetyl chloride (0.1 g-mol) to the solution.[5]
-
Heat the reaction mixture to reflux. The solution will turn dark red during boiling.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture with an ice water bath.[5]
-
Add 10 ml of dilute sulfuric acid solution to the cooled mixture. The product will separate as an oily substance.[5]
-
To separate the product from residual pyridine, add a mixture of diethyl ether and dilute acid.[5]
-
Separate the ether layer and dry it over anhydrous calcium chloride.[5]
-
Evaporate the diethyl ether to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Development
This compound is a valuable tool in various research and development areas, primarily owing to the reactivity of its chloroacetyl group and the utility of the 4-nitrophenyl ester as a leaving group.
Coupling Agent in Bioconjugation and Solid-Phase Peptide Synthesis
This compound serves as an efficient coupling reagent for the attachment of the chloroacetyl group to nucleophiles such as amines and hydroxyls. The resulting chloroacetamide or chloroacetate moieties can then be used for further conjugation, for instance, via reaction with thiols. In solid-phase peptide synthesis (SPPS), it can be used to introduce a chloroacetyl group onto the N-terminus of a peptide, enabling site-specific modification.
This protocol outlines the chloroacetylation of the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF and then with DCM.
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIEA (5 equivalents) in DCM.
-
Add the solution to the deprotected peptide-resin and agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
The N-terminally chloroacetylated peptide-resin is now ready for cleavage from the resin or for on-resin modification of the chloroacetyl group.
Substrate in Enzymatic Assays
Esters of 4-nitrophenol are widely used as chromogenic substrates for various hydrolytic enzymes, such as esterases and lipases. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon deprotonation at neutral or alkaline pH, forms the 4-nitrophenolate ion. This ion has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.
This protocol provides a general method for measuring esterase activity using this compound as a substrate.
Materials:
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the enzyme solution in the assay buffer.
-
In a 96-well microplate, add a defined volume of the assay buffer to each well.
-
Add a small volume of the enzyme dilution to the test wells. For the blank (negative control), add the same volume of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution to each well to achieve the desired final substrate concentration.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
Calculate the rate of reaction (change in absorbance per unit time) for each enzyme concentration. The enzymatic activity can be determined from the initial linear portion of the reaction progress curve.
Safety Information
This compound is classified as an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Hazard Codes: Xi (Irritant)[2][3] Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin)[2][3] Safety Statements: 26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection)[2][3]
References
Spectroscopic and Analytical Profile of 4-Nitrophenyl Chloroacetate: A Technical Guide
Introduction
4-Nitrophenyl chloroacetate is a valuable reagent in organic synthesis, often utilized for the introduction of a chloroacetyl group. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to a notable scarcity of published experimental spectra for this specific compound, this guide presents a detailed analysis of its closely related analogues, 4-nitrophenyl chloroformate and 4-nitrophenyl acetate, to predict and interpret the spectroscopic characteristics of this compound. Predicted mass spectrometry data for the title compound is also included.
Data Presentation
The spectroscopic data for this compound and its analogues are summarized in the following tables for ease of comparison.
Table 1: Predicted Spectroscopic Data for this compound (C₈H₆ClNO₄)
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic Protons (AA'BB' system): δ 7.4-7.6 (d, 2H), δ 8.2-8.4 (d, 2H); Methylene Protons: δ 4.5-4.8 (s, 2H) |
| ¹³C NMR | Carbonyl Carbon: ~165 ppm; Methylene Carbon: ~40 ppm; Aromatic C-O: ~155 ppm; Aromatic C-NO₂: ~145 ppm; Aromatic CH: ~122 ppm, ~125 ppm |
| FTIR (cm⁻¹) | C=O stretch (ester): ~1770-1790; C-O stretch: ~1200-1250; NO₂ stretch (asymmetric): ~1520-1540; NO₂ stretch (symmetric): ~1340-1360; C-Cl stretch: ~700-800 |
| Mass Spectrometry (m/z) | [M+H]⁺: 216.00582; [M+Na]⁺: 237.98776; [M-H]⁻: 213.99126[1] |
Table 2: Experimental Spectroscopic Data for 4-Nitrophenyl Chloroformate (C₇H₄ClNO₄)
| Spectroscopic Technique | Reported Data |
| ¹³C NMR (in CDCl₃) | δ 155.4, 152.4, 145.3, 125.3, 121.8[2][3] |
| FTIR (KBr Pellet, cm⁻¹) | Major peaks observed. A representative spectrum is available at ChemicalBook.[4] |
| Mass Spectrometry (GC-MS, m/z) | Molecular Ion (M⁺): 201; Major Fragments: 63, 65[5] |
Table 3: Experimental Spectroscopic Data for 4-Nitrophenyl Acetate (C₈H₇NO₄)
| Spectroscopic Technique | Reported Data |
| ¹H NMR | A spectrum is available at ChemicalBook.[6] |
| ¹³C NMR | A spectrum is available at ChemicalBook.[7] |
| FTIR | A spectrum is available at ChemicalBook. |
| Mass Spectrometry | Molecular Ion (M⁺): 181.15[8] |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are representative procedures and may require optimization based on the specific instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean 5 mm NMR tube.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[9][10]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).[11]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.[12][13]
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[12][14][15]
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[16]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[17][18]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[17][19]
-
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[17][18]
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of this compound using various spectroscopic techniques.
References
- 1. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Nitrophenyl chloroformate(7693-46-1) IR Spectrum [chemicalbook.com]
- 5. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-NITROPHENYL ACETATE(830-03-5) 1H NMR [m.chemicalbook.com]
- 7. 4-NITROPHENYL ACETATE(830-03-5) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. fiveable.me [fiveable.me]
A Technical Guide to 4-Nitrophenyl Chloroacetate: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 4-Nitrophenyl Chloroacetate (4-NPCA), a key reagent in organic synthesis and biochemical assays. Understanding these properties is critical for its effective use, storage, and the development of robust experimental protocols.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 777-84-4 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₄ | [1][4] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Melting Point | 73-75 °C | [1][3] |
| Appearance | Light yellow powder | [1] |
| Storage | Refrigerator (+4°C) | [1][3] |
Section 1: Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature.[1] However, based on the principles of "like dissolves like," its polarity, driven by the nitro and ester functional groups, suggests moderate solubility in polar aprotic and some polar protic solvents. Dimethyl sulfoxide (DMSO) is recognized as a powerful solvent for a wide array of organic compounds and is miscible with water and most organic liquids.[5][6]
Due to the lack of specific quantitative data, this guide provides a detailed experimental protocol for determining the solubility of 4-NPCA in a solvent of interest.
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of a solid organic compound like 4-NPCA in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO, water)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-NPCA to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the equilibrium temperature) pipette.
-
Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Determine the concentration of 4-NPCA in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry (monitoring the absorbance of the p-nitrophenyl group).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Expression of Solubility:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Solubility Determination Workflow
Section 2: Stability Profile
The primary stability concern for this compound is its susceptibility to hydrolysis, leading to the formation of 4-nitrophenol and chloroacetic acid. The rate of hydrolysis is influenced by pH, temperature, and the solvent system.
Hydrolysis of this compound
The hydrolysis of 4-NPCA can proceed through pH-independent and pH-dependent pathways. Studies have particularly focused on its pH-independent hydrolysis in aqueous organic solvents like water-acetonitrile mixtures.[7] The reaction progress can be conveniently monitored by spectrophotometry, as the product, 4-nitrophenolate, exhibits a strong absorbance at around 400 nm in basic solutions.
Key Findings from Kinetic Studies:
-
The hydrolysis of 4-nitrophenyl chloroformate (a related compound) in aqueous organic solvents is convenient to study due to its pH-independent nature.[8]
-
The rate of hydrolysis of 4-NPCA is dependent on the water concentration in mixed aqueous-organic solvents.[7]
| Conditions | Rate Constant (k) | Reference |
| pH-independent hydrolysis in water-acetonitrile mixtures (25 °C) | Varies with water concentration | [7] |
| Enzymatic hydrolysis by penicillin G acylase | Acylation rate: 73 mM⁻¹s⁻¹, Deacylation rate: 0.76 s⁻¹ | [9] |
Note: The table provides examples from literature. Specific rate constants are highly dependent on the exact experimental conditions.
Experimental Protocol: Kinetic Study of 4-NPCA Hydrolysis by UV-Vis Spectrophotometry
This protocol describes a method to determine the pseudo-first-order rate constant for the hydrolysis of 4-NPCA under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Micropipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 4-NPCA in a dry, water-miscible organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.
-
Prepare buffer solutions at the desired pH values.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the 4-nitrophenolate ion (typically around 400 nm).
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Pipette a known volume of the buffer solution into a quartz cuvette and place it in the temperature-controlled holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small, known volume of the 4-NPCA stock solution to the cuvette. The concentration of the buffer should be in large excess compared to the 4-NPCA concentration to ensure pseudo-first-order kinetics.
-
Quickly mix the solution by gentle inversion (with a cuvette cap) or by careful pipetting.
-
Immediately start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The hydrolysis of 4-NPCA will lead to an increase in absorbance over time due to the formation of 4-nitrophenolate.
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.
-
Alternatively, non-linear regression analysis of the absorbance versus time data can be used to fit the data to a first-order exponential equation.
-
Hydrolysis Kinetics Workflow
Conclusion
While comprehensive quantitative data on the solubility of this compound is limited, its stability, particularly with respect to hydrolysis, has been a subject of kinetic studies. This guide provides researchers, scientists, and drug development professionals with the necessary background and detailed experimental protocols to determine these critical parameters for their specific applications. Proper handling and storage, specifically under refrigerated and dry conditions, are paramount to maintaining the integrity of this valuable reagent.
References
- 1. Cas 777-84-4,this compound | lookchem [lookchem.com]
- 2. This compound | 777-84-4 [chemicalbook.com]
- 3. This compound CAS#: 777-84-4 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis Kinetics of 4-Nitrophenyl Chloroacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of 4-nitrophenyl chloroacetate. Due to the limited availability of a complete pH-rate profile and specific thermodynamic data for this compound in the published literature, this document leverages data from its close structural analog, 4-nitrophenyl acetate, to illustrate the principles of its acid-base catalyzed hydrolysis. This approach provides a robust framework for understanding the reaction kinetics of this class of compounds. Data specifically for the neutral hydrolysis of this compound is also presented.
Introduction to the Hydrolysis of 4-Nitrophenyl Esters
The hydrolysis of 4-nitrophenyl esters, such as this compound, is a well-established model system for studying the mechanisms of acyl transfer reactions. The release of the 4-nitrophenolate anion, a chromophore, allows for convenient spectrophotometric monitoring of the reaction progress. The reaction proceeds via a nucleophilic acyl substitution mechanism and is subject to catalysis by both acids and bases. Understanding the kinetics of this hydrolysis is crucial for applications in drug development, enzyme kinetics, and mechanistic organic chemistry.
Hydrolysis Mechanism
The hydrolysis of this compound proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be catalyzed by acid, base, or occur neutrally.
Below is a diagram illustrating the general mechanism for the base-catalyzed hydrolysis of this compound.
Quantitative Kinetic Data
Neutral Hydrolysis of this compound
The kinetics of the neutral (pH-independent) hydrolysis of this compound have been investigated in water and in the presence of co-solvents. The reaction has also been studied under the influence of ultrasound.
| Condition | Rate Constant (k) | Reference |
| Water (no sonication) | Value not explicitly stated, but used as a baseline | [1] |
| Water + 1 mol% Ethanol (no sonication) | Graphical Representation Available | [1] |
| Water + 1 mol% Propanol (no sonication) | Graphical Representation Available | [1] |
| Water + 1 mol% n-Butanol (no sonication) | Graphical Representation Available | [1] |
| Water (with ultrasound) | Graphical Representation Available | [1] |
| Water + 1 mol% Ethanol (with ultrasound) | Graphical Representation Available | [1] |
| Water + 1 mol% Propanol (with ultrasound) | Graphical Representation Available | [1] |
| Water + 1 mol% n-Butanol (with ultrasound) | Graphical Representation Available | [1] |
Note: Specific numerical values for the rate constants were presented graphically in the source material. The study demonstrated that ultrasound can level the reaction rates in the presence of different alcohol co-solvents.[1]
pH-Dependent Hydrolysis and Thermodynamic Parameters of 4-Nitrophenyl Acetate (as an Analog)
Due to the lack of a complete pH-rate profile for this compound, data for the closely related 4-nitrophenyl acetate is presented below to illustrate the expected kinetic behavior. The hydrolysis of 4-nitrophenyl acetate exhibits a characteristic U-shaped pH-rate profile, indicating both acid and base catalysis.[2]
| Parameter | Value | Reference |
| pH-Rate Profile | U-shaped, with contributions from acid and base catalysis | [2] |
| Activation Energy (Ea) | 54.7 kJ·mol⁻¹ | [2] |
| Enthalpy of Activation (ΔH‡) | 52.2 kJ·mol⁻¹ | [2] |
| Entropy of Activation (ΔS‡) | -47.8 J·mol⁻¹·K⁻¹ | [2] |
These thermodynamic parameters are consistent with a bimolecular reaction mechanism involving an ordered transition state.[2]
Experimental Protocols
The following sections detail the methodologies for studying the hydrolysis kinetics of this compound.
General Experimental Workflow
A typical kinetic study of the hydrolysis of this compound involves monitoring the formation of the 4-nitrophenolate ion over time using UV-Vis spectrophotometry.
Detailed Methodologies
4.2.1. Materials and Reagents:
-
This compound
-
Buffer solutions (e.g., acetate, phosphate, borate) covering a wide pH range
-
Organic solvent (e.g., acetonitrile, HPLC grade)
-
Deionized water
4.2.2. Instrumentation:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
Thermostatic water bath
4.2.3. Solution Preparation:
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values. The ionic strength of the buffers should be kept constant using an inert salt like KCl if necessary.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure its stability prior to the reaction.
4.2.4. Kinetic Measurements:
-
Place a known volume of the desired buffer solution into a quartz cuvette and allow it to equilibrate to the target temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction rate.
-
Immediately begin monitoring the absorbance at the wavelength corresponding to the maximum absorbance of the 4-nitrophenolate ion (around 400 nm).
-
Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
4.2.5. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
To determine the second-order rate constants for acid (kH+) and base (kOH-) catalysis, plot kobs against [H+] and [OH-] at low and high pH, respectively. The slope of these plots will give the respective catalytic rate constants.
-
The temperature dependence of the rate constants can be analyzed using the Arrhenius equation to determine the activation energy (Ea) and the Eyring equation to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Logical Relationships in Kinetic Analysis
The determination of the overall kinetic profile involves a series of interconnected steps, from experimental design to data interpretation.
Conclusion
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Nitrophenyl Chloroacetate
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the safe handling and safety precautions for 4-Nitrophenyl chloroacetate. This in-depth whitepaper provides critical safety data, detailed experimental protocols for toxicity assessment, and clear visual workflows for emergency procedures, addressing a vital need for standardized safety information within the scientific community.
This compound is a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity, while beneficial for chemical transformations, also necessitates stringent safety protocols to protect laboratory personnel. This guide consolidates essential safety information into a user-friendly format, empowering researchers to mitigate risks effectively.
Section 1: Physical and Chemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe use. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value |
| CAS Number | 777-84-4[1][2] |
| Molecular Formula | C₈H₆ClNO₄[1][2] |
| Molecular Weight | 215.59 g/mol [1][2] |
| Appearance | Light yellow powder[1] or off-white solid[3] |
| Melting Point | 73-75 °C[1] |
| Boiling Point | 334.5°C at 760 mmHg[1] |
| Flash Point | 156.1°C[1] |
| Density | 1.434 g/cm³[1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[3][5] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3][4] |
Signal Word: Danger[5]
Section 3: Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | PPE Recommendation |
| Eyes/Face | Chemical splash goggles and a face shield should be worn.[6] |
| Hands | Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[6] Gloves must be inspected before use.[7] |
| Body | A flame-resistant lab coat should be worn and fully buttoned.[6][7] |
| Respiratory | A respirator should be used if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[6] |
| Feet | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[6] |
Section 4: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for minimizing risks.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep containers tightly closed when not in use.[8]
-
Store away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[9]
-
For maintaining product quality, storage in a freezer is recommended.[5]
Section 5: Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Section 6: First Aid Measures
Understanding the appropriate first aid response is crucial in case of accidental exposure.
Section 7: Firefighting Measures
In the event of a fire involving this compound, specific extinguishing media and precautions are necessary.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may be inefficient.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Section 8: Experimental Protocols for Toxicity Assessment
The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.[10]
-
Principle: A stepwise procedure is used with a small number of animals per step.[10] The outcome of each step (mortality or survival) determines the dosage for the subsequent step.[10]
-
Test Animals: Typically, rats of a single sex (usually females) are used.[10]
-
Procedure:
-
Animals are fasted prior to dosing.[10]
-
The test substance is administered in a single dose by gavage.[10]
-
Animals are observed for a period of up to 14 days for signs of toxicity and mortality.[10][11]
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels.[12]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[1][8]
-
Principle: The test substance is applied to a small area of the skin of an experimental animal, and the resulting skin reaction is observed and graded.[4]
-
Test Animals: The albino rabbit is the preferred species.[5]
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A single dose of the test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.[5]
-
The exposure duration is typically 4 hours.[5]
-
After exposure, the patch is removed, and the skin is cleaned.
-
Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[4]
-
Observations may continue for up to 14 days to assess the reversibility of the effects.[4]
-
-
Endpoint: The severity and reversibility of the skin lesions determine whether the substance is classified as an irritant or corrosive.[5]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as a control.[13]
-
Test Animals: Albino rabbits are typically used.[13]
-
Procedure:
-
The test substance is instilled into the lower eyelid of one eye.[7]
-
The eyelids are held together for a short period to prevent loss of the substance.[7]
-
The eyes are examined for reactions at 1, 24, 48, and 72 hours after application.[13]
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[14]
-
The observation period can extend up to 21 days to assess the reversibility of effects.[14]
-
-
Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance for eye irritation or serious eye damage.[13]
Section 9: Disposal Considerations
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Do not allow the material to contaminate ground water systems or enter drains.[3]
This technical guide serves as a critical resource for all personnel handling this compound. By adhering to these safety and handling precautions, researchers can significantly reduce the risk of exposure and ensure a safe laboratory environment.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
4-Nitrophenyl Chloroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
4-Nitrophenyl chloroacetate, with the CAS number 777-84-4, is a light yellow powder.[3] It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₄ | [3][4][5] |
| Molecular Weight | 215.59 g/mol | [3] |
| CAS Number | 777-84-4 | [3] |
| Melting Point | 73-75 °C | [3] |
| Boiling Point | 334.5°C at 760 mmHg | [3] |
| Density | 1.434 g/cm³ | [3] |
| Flash Point | 156.1°C | [3] |
| Refractive Index | 1.565 | [3] |
| Storage Temperature | Refrigerator (+4°C) | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the esterification of 4-nitrophenol with either chloroacetyl chloride or chloroacetic acid.[3] The reaction with chloroacetyl chloride is generally preferred due to its higher reactivity, leading to better yields.
Experimental Protocol: Esterification of 4-Nitrophenol with Chloroacetyl Chloride
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Nitrophenol
-
Chloroacetyl chloride
-
Anhydrous diethyl ether (or a similar inert solvent)
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, beakers, rotary evaporator)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrophenol in anhydrous diethyl ether. Add a stoichiometric equivalent of triethylamine to the solution. The triethylamine acts as a base to neutralize the HCl gas that is a byproduct of the reaction. Cool the flask in an ice bath with continuous stirring.
-
Addition of Chloroacetyl Chloride: Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate with a dilute solution of hydrochloric acid to remove any remaining triethylamine.
-
Wash with a saturated solution of sodium bicarbonate to neutralize any unreacted chloroacetyl chloride and acidic impurities.
-
Wash with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound from 4-nitrophenol and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.
References
- 1. History of Monochloroacetic Acid -C5 Petroleum Resin,C5 Hydrocarbon Resin,C5/C9 Petroleum Resin,C9/C5 Hydrocarbon Resin, MTHPA,MHHPA,Credrez [chloroacetic-acid.com]
- 2. Chloroacetic acid - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
Theoretical Insights into the Reactivity of 4-Nitrophenyl Chloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl chloroacetate (NPCA) is a reactive ester of significant interest in organic synthesis and medicinal chemistry, primarily utilized as a versatile acylating agent. Its reactivity is governed by the interplay of the electron-withdrawing nitro group, the electronegative chloro group, and the ester functionality. This technical guide provides a comprehensive overview of the theoretical underpinnings of NPCA reactivity, drawing upon computational and experimental studies of NPCA and structurally analogous compounds. We delve into the mechanistic pathways of its reactions with nucleophiles, present key kinetic and thermodynamic data, and provide detailed experimental protocols for its synthesis and utilization.
Introduction
The reactivity of 4-nitrophenyl esters has been a subject of extensive research due to their utility as activated acyl donors. The presence of the para-nitro group significantly enhances the electrophilicity of the carbonyl carbon, making them susceptible to nucleophilic attack. This compound combines this activation with the inductive effect of the α-chloro substituent, further modulating its reactivity profile. Understanding the theoretical principles governing these reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This guide synthesizes available theoretical and experimental data to provide a detailed picture of NPCA's chemical behavior.
Theoretical Studies on Reaction Mechanisms
While direct computational studies specifically on this compound are limited in the public domain, a wealth of information can be extrapolated from theoretical and experimental investigations of closely related analogs, such as 4-nitrophenyl chloroformate and other 4-nitrophenyl esters. These studies consistently point towards two primary mechanistic pathways for nucleophilic acyl substitution: a stepwise addition-elimination mechanism and a concerted mechanism.
Stepwise Addition-Elimination Mechanism
In polar, protic solvents like water, the aminolysis of 4-nitrophenyl esters often proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±).[1][2] The reaction pathway can be dissected into two principal steps:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate. This step is often the rate-determining step (RDS) of the reaction.[1][2]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenoxide leaving group to yield the final acylated product.
The stability of the tetrahedral intermediate is a critical factor influencing the reaction mechanism. In aqueous solutions, the intermediate can be stabilized by the solvent, favoring the stepwise pathway.[1]
Concerted Mechanism
In less polar, aprotic solvents such as acetonitrile, the destabilization of the charged tetrahedral intermediate can lead to a concerted reaction mechanism.[1][3] In this pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously through a single transition state. Kinetic studies of related compounds in different solvents support this solvent-dependent mechanistic shift.[1]
Quantitative Data on Reactivity
To provide a quantitative understanding of the factors influencing the reactivity of 4-nitrophenyl esters, the following tables summarize key data from studies on analogous compounds. These values offer a valuable reference for predicting the behavior of this compound.
Table 1: Kinetic Data for the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution at 25.0 °C[1]
| Substrate | Nucleophile (Secondary Alicyclic Amines) | Brønsted Slope (β) | Proposed Rate-Determining Step |
| Phenyl Chloroformate | Various | 0.23 | Formation of Tetrahedral Intermediate (k1) |
| 4-Nitrophenyl Chloroformate | Various | 0.26 | Formation of Tetrahedral Intermediate (k1) |
The Brønsted slope (β) indicates the sensitivity of the reaction rate to the basicity of the nucleophile. The small positive values are consistent with a mechanism where the formation of the tetrahedral intermediate is the rate-determining step.[1]
Table 2: Computational Data for the Hydrolysis of p-Nitrophenyl Trifluoroacetate with Water Molecules[4]
| Number of Water Molecules | Transition State Energy (kcal/mol, relative to reactants) |
| 1-4 | Endothermic |
| 5 | -5.3 |
This data, from a DFT study on a related activated ester, highlights the significant role of solvent molecules in stabilizing the transition state and lowering the activation barrier. A similar catalytic effect of water clusters is anticipated for the hydrolysis of this compound.[4]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and reaction of 4-nitrophenyl chloroformate, a close structural analog of this compound. These methods can serve as a starting point for the preparation and use of NPCA.
Synthesis of 4-Nitrophenyl Chloroformate
Materials:
-
4-Nitrophenol
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Toluene
-
Pyridine or Diethylaniline (as a basic compound)
-
Cold water
Procedure:
-
Dissolve bis(trichloromethyl) carbonate in toluene in a four-necked flask equipped with a stirrer, thermometer, and reflux condenser.
-
Add 4-nitrophenol to the solution.
-
While maintaining the solution at 0 °C with stirring, add a basic compound (e.g., pyridine or diethylaniline) dropwise over a period of 60 minutes.
-
Continue stirring for 1 hour at 0 °C.
-
Add cold water to the reaction mixture and stir, followed by liquid-liquid extraction.
-
Separate the organic layer and wash it again with cold water.
-
Remove the toluene by distillation under reduced pressure to obtain the 4-nitrophenyl chloroformate product.
This method can be adapted for the synthesis of this compound by using chloroacetyl chloride or a related reagent in place of triphosgene.
General Protocol for Nucleophilic Acylation using 4-Nitrophenyl Chloroformate
Materials:
-
4-Nitrophenyl chloroformate
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Pyridine or Triethylamine (as a base)
Procedure:
-
Dissolve the nucleophile in anhydrous CH2Cl2 in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine or triethylamine) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-nitrophenyl chloroformate in anhydrous CH2Cl2 dropwise to the cooled solution of the nucleophile.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction mixture can be washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine) to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography, crystallization, or distillation.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: Stepwise mechanism for nucleophilic acyl substitution of NPCA.
Caption: Concerted mechanism for nucleophilic acyl substitution of NPCA.
Caption: A generalized workflow for the synthesis and use of NPCA.
Conclusion
The reactivity of this compound is a subject of considerable interest due to its applications in chemical synthesis. While direct theoretical studies on this specific molecule are not abundant, a robust understanding of its reactivity can be constructed from the extensive research on analogous 4-nitrophenyl esters. The reaction mechanisms are highly dependent on the solvent environment, with a general preference for a stepwise addition-elimination pathway in polar, protic solvents and a concerted pathway in aprotic media. The quantitative data from related systems provide a solid foundation for predicting reaction kinetics and optimizing conditions. The experimental protocols and mechanistic visualizations presented in this guide offer a practical framework for researchers and professionals working with this versatile reagent. Future computational studies are encouraged to further elucidate the specific energetic landscape of this compound reactions.
References
Methodological & Application
Application Notes and Protocols for 4-Nitrophenyl Chloroacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 4-nitrophenyl chloroacetate as a reagent for the N-terminal chloroacetylation of peptides. This modification introduces a reactive handle for subsequent site-specific conjugation, such as peptide cyclization or the attachment of functional moieties, which is a critical step in the development of advanced peptide-based therapeutics and research tools.
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of a chloroacetyl group at the N-terminus of a synthetic peptide provides an electrophilic site that readily and specifically reacts with nucleophilic thiol groups, such as the side chain of a cysteine residue, to form a stable thioether bond. This compound serves as an efficient acylating agent for this purpose. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the N-terminal amine of the peptide to form a stable N-chloroacetylated peptide.
The primary applications of N-terminal chloroacetylation include:
-
Peptide Cyclization: Formation of cyclic peptides with constrained conformations, often leading to increased receptor affinity, selectivity, and stability against enzymatic degradation.
-
Peptide Conjugation: Covalent attachment of peptides to other molecules such as proteins, polymers (e.g., PEGylation), fluorescent probes, or cytotoxic drugs for the development of novel diagnostics and therapeutics.
Reaction Mechanism and Workflow
The overall process involves the N-terminal chloroacetylation of a resin-bound peptide, followed by cleavage from the solid support, purification, and subsequent reaction with a thiol-containing molecule.
The reaction mechanism for the N-terminal chloroacetylation using this compound proceeds via a nucleophilic acyl substitution.
Experimental Protocols
Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-bound resin (with N-terminal Fmoc group removed)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling and Washing:
-
Swell the peptide-bound resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove any residual piperidine and DMF.
-
-
N-Terminal Deprotection (if necessary):
-
Chloroacetylation Reaction:
-
Prepare the chloroacetylation solution. For a 0.1 mmol scale synthesis, dissolve this compound (3 equivalents, e.g., 0.3 mmol) and DIPEA (6 equivalents, e.g., 0.6 mmol) in 2 mL of DMF.
-
Add the chloroacetylation solution to the resin in the reaction vessel.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Washing:
-
After the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.[1]
-
-
Kaiser Test (Optional):
-
Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[1]
-
-
Drying:
-
Wash the resin with DCM (3 x 5 mL) and dry the chloroacetylated peptide-resin under vacuum.
-
Protocol 2: Cleavage and Deprotection of the Chloroacetylated Peptide
Materials:
-
Chloroacetylated peptide-bound resin
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge tubes and centrifuge
-
Lyophilizer
Procedure:
-
Cleavage:
-
Peptide Precipitation:
-
Isolation and Washing:
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, lyophilize the peptide to obtain a fluffy white powder.[1]
-
Protocol 3: Reaction of Chloroacetylated Peptide with a Cysteine-Containing Molecule
Materials:
-
Purified chloroacetylated peptide
-
Cysteine-containing molecule (e.g., another peptide for cyclization)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 7.5-8.0 (degassed).[1]
-
Stir plate and stir bar
Procedure:
-
Dissolve Reactants:
-
Dissolve the chloroacetylated peptide in the reaction buffer to a final concentration of 1-5 mg/mL.[1]
-
Dissolve the cysteine-containing molecule in the reaction buffer. For a 1:1 stoichiometric reaction, use an equimolar amount. An excess of one reactant can be used to drive the reaction to completion.[1]
-
-
Reaction:
-
Combine the solutions of the two reactants in a reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[1]
-
Monitor the reaction progress by HPLC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final product by RP-HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of N-chloroacetylated peptides based on established protocols for similar chloroacetylating agents. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: N-Terminal Chloroacetylation Reaction Parameters
| Parameter | Value | Reference |
| Reagent Equivalents (4-NPC) | 3 eq | N/A (Representative) |
| Base Equivalents (DIPEA) | 6 eq | N/A (Representative) |
| Reaction Time | 2-4 hours | [1] |
| Temperature | Room Temperature | [1] |
| Solvent | DMF | [1] |
Table 2: Cleavage and Deprotection Parameters
| Parameter | Value | Reference |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | [1] |
| Cleavage Time | 2-3 hours | [1] |
| Precipitation Solvent | Cold Diethyl Ether | [1] |
| Crude Peptide Yield | 70-90% | [2] |
Table 3: Purification and Characterization
| Parameter | Method/Value | Reference |
| Purification Method | Reverse-Phase HPLC (RP-HPLC) | [2] |
| Mobile Phase A | 0.1% TFA in Water | [3] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [3] |
| Purity of Final Product | >95% | [2] |
| Characterization | Mass Spectrometry (MS) | [3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Chloroacetylation | Insufficient reagent or reaction time. Steric hindrance at the N-terminus. | Increase the equivalents of this compound and DIPEA. Extend the reaction time. Confirm N-terminal deprotection with a Kaiser test before chloroacetylation. |
| Low Yield After Cleavage | Incomplete cleavage. Peptide precipitation during cleavage. | Extend cleavage time. Use a different cleavage cocktail with appropriate scavengers for the peptide sequence. |
| Side Reactions | Reaction of chloroacetyl group with nucleophilic side chains (e.g., Lys, His). | Ensure proper side-chain protection during synthesis. The chloroacetylation is generally performed on the fully protected peptide on resin. |
| Poor Purity After Purification | Co-elution of impurities. | Optimize the HPLC gradient and/or use a different column stationary phase. |
Safety Information
-
This compound, chloroacetyl chloride, and TFA are corrosive and toxic. Handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
DIPEA and DMF are irritants. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide [mdpi.com]
Application Notes and Protocols: 4-Nitrophenyl Chloroacetate as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroacetate is a versatile acylating agent employed in organic synthesis for the introduction of the chloroacetyl group onto nucleophilic substrates such as amines, alcohols, and thiols. The presence of the electron-withdrawing nitro group on the phenyl ring activates the ester linkage, making the carbonyl carbon highly susceptible to nucleophilic attack. The resulting chloroacetylated products are valuable intermediates in medicinal chemistry and drug development, serving as precursors for the synthesis of various pharmaceuticals and as reactive handles for bioconjugation. The chloroacetyl group can be readily displaced by nucleophiles, such as the thiol group of cysteine residues in peptides and proteins, to form stable thioether linkages. This application note provides detailed protocols for the use of this compound as an acylating agent and summarizes typical reaction parameters.
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 73-75 °C |
| CAS Number | 777-84-4 |
| Solubility | Soluble in common organic solvents such as DCM, THF, and acetonitrile. |
| Storage | Store in a cool, dry place away from moisture. |
Reaction Mechanism
The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of the chloroacetate. This is followed by the departure of the 4-nitrophenolate anion, a relatively good leaving group due to the stabilizing effect of the nitro group. A base is typically added to neutralize the acidic proton from the nucleophile and any liberated HCl.
Application Notes and Protocols: Amine Protection with 4-Nitrophenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The chloroacetyl group is a valuable protecting group for amines due to its stability under various conditions and the ease of its subsequent removal. Furthermore, the resulting N-chloroacetamide provides a reactive handle for further molecular modifications. While chloroacetyl chloride is a common reagent for this transformation, its high reactivity can sometimes lead to side reactions and difficulties in handling.
4-Nitrophenyl chloroacetate serves as a milder and more selective alternative for the introduction of the chloroacetyl protecting group. The 4-nitrophenoxide is an excellent leaving group, facilitating the acylation of amines under controlled conditions. This document provides a detailed protocol for the protection of amines using this compound, including reaction mechanisms, experimental procedures, and methods for deprotection.
Mechanism of Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the stable 4-nitrophenoxide leaving group to yield the protonated N-chloroacetylated amine. A base is typically added to neutralize the resulting acid and drive the reaction to completion, affording the desired protected amine.
Diagram of the Protection-Deprotection Workflow
Caption: Workflow for Amine Protection and Deprotection.
Data Presentation
While specific data for this compound is limited in readily available literature, the following table summarizes typical reaction conditions and yields for the analogous N-chloroacetylation of various amines using chloroacetyl chloride. These values can serve as a benchmark for optimizing the reaction with this compound, which is expected to provide comparable or better selectivity with potentially longer reaction times.
| Entry | Amine | Product | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | 2-Chloro-N-phenylacetamide | 15 min | 92 | [1] |
| 2 | p-Toluidine | 2-Chloro-N-(p-tolyl)acetamide | 15 min | 94 | [1] |
| 3 | p-Anisidine | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 min | 95 | [1] |
| 4 | p-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 min | 90 | [1] |
| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 20 min | 93 | [1] |
| 6 | p-Nitroaniline | 2-Chloro-N-(4-nitrophenyl)acetamide | 1 hour (reflux) | ~75 | [2] |
Experimental Protocols
This protocol provides a general method for the protection of primary amines using this compound in an organic solvent.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).
-
Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring amine solution at room temperature. A gentle exotherm may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 1 to 12 hours depending on the reactivity of the amine.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove 4-nitrophenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-chloroacetylated amine.
The chloroacetyl group can be removed under various conditions, allowing for orthogonal deprotection strategies in complex syntheses.
Method A: Basic Hydrolysis
-
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a miscible organic solvent like methanol or ethanol.
-
Procedure: Dissolve the N-chloroacetylated amine in a 1:1 mixture of methanol and 2M aqueous NaOH. Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC. Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent.
Method B: Thiol-mediated Cleavage
-
Reagents: Thiol reagents such as thiourea or 2-aminothiophenol can be used for milder deprotection.
-
Procedure: The N-chloroacetylated compound is treated with a slight excess of the thiol reagent in the presence of a base like potassium carbonate in a solvent such as ethanol or DMF. The reaction is typically stirred at room temperature.
Method C: Fluoride-promoted Cleavage [3]
-
Reagents: Tetra-n-butylammonium fluoride (TBAF).[3]
-
Procedure: A practical method for the efficient and selective cleavage of the chloroacetyl protecting group involves using tetra-n-butylammonium fluoride (TBAF) in THF solution at room temperature.[3]
Diagram of the Experimental Workflow
Caption: Experimental Workflow for Amine Protection.
Safety and Handling
-
This compound is a solid that should be handled in a well-ventilated fume hood. It is an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Chloroacetyl chloride, a related and more reactive compound, is corrosive and lachrymatory. Handle with extreme care.
-
Organic solvents like DCM and THF are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The use of this compound for the protection of amines offers a mild and effective method for introducing the chloroacetyl group. This protocol provides a foundation for researchers to apply this methodology in their synthetic endeavors. The resulting N-chloroacetylated amines are stable intermediates that can be carried through various synthetic transformations before the protecting group is selectively removed under a range of conditions. This versatility makes the chloroacetyl group a valuable tool in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.
References
Application Notes and Protocols for 4-Nitrophenyl Chloroacetate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical technique in chemical biology and drug development. The introduction of a reactive handle at a defined position allows for the conjugation of various moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, or for the creation of cyclic peptides with enhanced stability and bioactivity. The N-terminus of a peptide is an attractive site for modification as it is unique within a single polypeptide chain, allowing for highly specific labeling.
The chloroacetyl group is a versatile electrophilic handle that readily and specifically reacts with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond. 4-Nitrophenyl chloroacetate serves as an efficient reagent for the introduction of the chloroacetyl group onto the N-terminal amine of a peptide synthesized on a solid support. The 4-nitrophenyl group is an excellent leaving group, facilitating the acylation reaction.
These application notes provide detailed protocols for the N-terminal chloroacetylation of resin-bound peptides using this compound and the subsequent application of the modified peptides in thioether formation for cyclization or conjugation.
Data Presentation
Table 1: Reaction Parameters for N-Terminal Chloroacetylation of Resin-Bound Peptides
| Parameter | Condition | Source |
| Reagent | This compound | Adapted from[1] |
| Reagent Equivalents | 5 - 10 equivalents (relative to resin loading) | Adapted from[2] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [3] |
| Base Equivalents | 10 - 20 equivalents | Adapted from[2] |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | [3] |
| Reaction Time | 1 - 2 hours | [3] |
| Temperature | Room Temperature | [3] |
| Expected Yield (Crude) | 70 - 90% | [4] |
| Expected Purity (Crude) | 80 - 95% | [4] |
Table 2: Reaction Parameters for Thioether Bond Formation (On-Resin Cyclization or Solution Conjugation)
| Parameter | On-Resin Cyclization | Solution Conjugation | Source |
| Reactant | N-terminal chloroacetyl peptide with internal cysteine | N-terminal chloroacetyl peptide and cysteine-containing molecule | [3] |
| Base | N,N-Diisopropylethylamine (DIPEA) (5-10 eq.) | Not always required; pH adjustment may be sufficient | [3][4] |
| Solvent | DMF | Aqueous buffer (e.g., phosphate or bicarbonate, pH 7.5-8.5) | [3][4] |
| Reaction Time | 12 - 24 hours | 0.5 - 12 hours | [4] |
| Temperature | Room Temperature | Room Temperature | [3][4] |
| Monitoring | HPLC-MS analysis of cleaved aliquots | HPLC-MS | [3] |
Experimental Protocols
Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-bound resin (with N-terminal Fmoc group removed)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Solid-phase synthesis reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10 minutes.[3]
-
Wash the resin thoroughly with DMF (5 x resin volume) and then DCM (3 x resin volume).
-
-
Chloroacetylation Reaction:
-
Prepare the chloroacetylation solution: For a 0.1 mmol scale synthesis, dissolve 5-10 equivalents of this compound and 10-20 equivalents of DIPEA in DMF or DCM (approximately 10 mL per gram of resin).
-
Add the chloroacetylation solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.[3]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (3 x resin volume) and DCM (3 x resin volume) to remove excess reagents and byproducts.[3]
-
-
Optional: Kaiser Test: Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[3]
-
Drying: Dry the N-terminally chloroacetylated peptide-resin under vacuum for subsequent cleavage or on-resin modification.
Protocol 2: On-Resin Thioether Cyclization of a Peptide
This protocol describes the cyclization of a resin-bound peptide containing an N-terminal chloroacetyl group and an internal cysteine residue.
Materials:
-
N-terminally chloroacetylated peptide-resin with an internal cysteine residue
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the chloroacetylated peptide-resin in DMF for 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of DIPEA (5-10 equivalents) in DMF.
-
Add the DIPEA solution to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.[4]
-
Monitor the reaction progress by cleaving a small aliquot of resin and analyzing the product by HPLC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protocol 3: Conjugation of a Chloroacetylated Peptide to a Cysteine-Containing Molecule in Solution
This protocol describes the reaction of a purified N-terminally chloroacetylated peptide with a cysteine-containing molecule (e.g., another peptide, a protein, or a small molecule thiol).
Materials:
-
Purified, lyophilized N-terminally chloroacetylated peptide
-
Cysteine-containing molecule
-
Reaction buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 7.5-8.5)[4]
-
Degassing equipment (optional, but recommended to prevent thiol oxidation)
Procedure:
-
Reagent Preparation:
-
Dissolve the chloroacetylated peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the cysteine-containing molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the solutions of the two reactants. A slight molar excess (1.1-1.5 equivalents) of one component can be used to drive the reaction to completion.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[3][4]
-
Monitor the reaction progress by HPLC-MS.
-
-
Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with any remaining chloroacetyl groups.
-
Purification: Purify the peptide conjugate by reverse-phase HPLC or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for SPPS, N-terminal chloroacetylation, and subsequent applications.
Caption: Workflow for kinase activity assay using a chloroacetylated peptide-based probe.
References
Application Notes and Protocols for Enzyme Assays Using 4-Nitrophenyl Chloroacetate and Related Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl esters are widely utilized chromogenic substrates for the continuous monitoring of the activity of various hydrolytic enzymes, including esterases, lipases, and proteases. The enzymatic hydrolysis of these substrates releases 4-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically, typically at wavelengths between 400 and 410 nm. This allows for a straightforward and sensitive method to determine enzyme kinetics.
This document provides detailed application notes and protocols for the use of 4-nitrophenyl esters in enzyme assays. While 4-Nitrophenyl acetate is a commonly used substrate, this guide also addresses the use of the less characterized 4-Nitrophenyl chloroacetate . Due to the limited availability of established protocols for this compound, a general protocol for 4-nitrophenyl esters is provided, along with guidance on how to adapt and optimize it for this specific substrate.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the ester bond in the 4-nitrophenyl substrate by a hydrolase. The enzyme's active site catalyzes the cleavage of the ester, releasing 4-nitrophenol and the corresponding carboxylic acid. Under neutral to alkaline conditions, 4-nitrophenol is ionized to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 405 nm. The rate of formation of 4-nitrophenol is directly proportional to the enzyme's activity.
Applicable Enzymes
A variety of enzymes can be assayed using 4-nitrophenyl esters, including:
-
Esterases (EC 3.1.1.-): A broad class of enzymes that hydrolyze esters.
-
Lipases (EC 3.1.1.3): A subclass of esterases that act on lipid substrates.
-
Cholinesterases (e.g., Acetylcholinesterase, EC 3.1.1.7; Butyrylcholinesterase, EC 3.1.1.8): Enzymes that hydrolyze choline esters.
-
Serine Proteases (e.g., Chymotrypsin, Trypsin, Elastase): A family of proteases characterized by a serine residue in their active site.
Data Presentation: Kinetic Parameters of Hydrolases with 4-Nitrophenyl Esters
The following table summarizes kinetic data for various enzymes with different 4-nitrophenyl ester substrates. This data can be used as a reference for expected enzyme performance and for comparison when evaluating new substrates or enzyme variants.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (s⁻¹mM⁻¹) |
| Wild-Type Lipase | 4-Nitrophenyl acetate (C2) | - | 0.42 | - | - |
| Wild-Type Lipase | 4-Nitrophenyl butyrate (C4) | - | 0.95 | - | - |
| Wild-Type Lipase | 4-Nitrophenyl octanoate (C8) | - | 1.1 | - | - |
| Wild-Type Lipase | 4-Nitrophenyl dodecanoate (C12) | - | 0.78 | - | - |
| Wild-Type Lipase | 4-Nitrophenyl palmitate (C16) | - | 0.18 | - | - |
| Esterase Est16 | 4-Nitrophenyl acetate (C2) | 0.23 | - | 18.2 | 79.1 |
| Esterase Est16 | 4-Nitrophenyl butyrate (C4) | 0.11 | - | 12.3 | 111.8 |
| Esterase Est16 | 4-Nitrophenyl valerate (C5) | 0.09 | - | 138 | 1533 |
| Carboxylesterase | 4-Nitrophenyl acetate (C2) | 0.83 | - | - | - |
| Mucor javanicus Lipase | 4-Nitrophenyl acetate (C2) | - | - | - | - |
| α-Chymotrypsin | 4-Nitrophenyl acetate (C2) | - | - | - | - |
Note: Data is compiled from various sources. Experimental conditions may vary.[1][2][3][4][5][6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound (or other 4-nitrophenyl ester substrate)
-
Enzyme preparation (purified or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5; phosphate buffer can also be used)
-
Solvent for substrate (e.g., DMSO, ethanol, or acetonitrile)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
4-Nitrophenol (for standard curve)
Reagent Preparation
-
Substrate Stock Solution (e.g., 100 mM): Dissolve the 4-nitrophenyl ester in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Store at -20°C. Caution: 4-nitrophenyl esters can be unstable in aqueous solutions and should be diluted into the assay buffer immediately before use.[9]
-
Assay Buffer: Prepare a buffer solution of the desired pH. The optimal pH will depend on the specific enzyme being assayed and should be determined experimentally.
-
Enzyme Solution: Dilute the enzyme preparation in the assay buffer to a concentration that will produce a linear rate of reaction over the desired time course.
-
4-Nitrophenol Standard Curve Solutions: Prepare a series of dilutions of 4-nitrophenol in the assay buffer (e.g., 0 to 200 µM) to generate a standard curve. This is essential for converting absorbance values to the concentration of the product.[9]
General Assay Protocol (96-well plate format)
-
Prepare the 4-Nitrophenol Standard Curve:
-
Add 100 µL of each 4-nitrophenol dilution to separate wells of the 96-well plate.
-
Add 100 µL of assay buffer to a well to serve as a blank.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance versus the concentration of 4-nitrophenol. The slope of this line represents the molar extinction coefficient under the assay conditions.
-
-
Set up the Enzyme Assay Reactions:
-
Blank (Substrate Control): Add 190 µL of assay buffer and 10 µL of the substrate working solution. This control is crucial to correct for any spontaneous, non-enzymatic hydrolysis of the substrate.
-
Enzyme Control: Add 100 µL of the enzyme solution and 100 µL of assay buffer (without substrate). This control is to account for any background absorbance from the enzyme preparation.
-
Test Wells: Add 100 µL of the diluted enzyme solution to the wells.
-
Pre-incubate the plate at the desired assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of the 4-nitrophenyl ester substrate by diluting the stock solution in the assay buffer. The final substrate concentration should be optimized and ideally be around the K_m_ value for the enzyme, if known. A starting concentration of 1 mM is often a reasonable starting point.
-
Add 100 µL of the substrate working solution to the enzyme control and test wells to initiate the reaction (final volume = 200 µL).
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
Data Analysis
-
Correct for Background: Subtract the absorbance of the enzyme control from the test wells at each time point.
-
Correct for Spontaneous Hydrolysis: Subtract the rate of the blank (substrate control) reaction (ΔAbs/min) from the rate of the enzymatic reaction.
-
Calculate the Initial Reaction Velocity (V₀): Plot the corrected absorbance versus time. The initial velocity is the slope of the linear portion of this curve (ΔAbs/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) or the standard curve to convert the rate of change in absorbance to the rate of product formation (in µmol/min). The molar extinction coefficient (ε) for 4-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at pH > 7.[10]
-
Activity (U/mL) = (V₀ * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol Adaptation for this compound
As there are no standard protocols for this compound, the general protocol above should be used as a starting point for optimization. Key considerations include:
-
Substrate Solubility and Stability: Determine the solubility of this compound in various organic solvents and its stability in the aqueous assay buffer over time. A higher rate of spontaneous hydrolysis may be observed and must be carefully corrected for.
-
Optimal pH and Temperature: Systematically vary the pH and temperature of the assay to determine the optimal conditions for the enzyme's activity with this specific substrate.
-
Substrate Concentration (K_m_ Determination): Perform the assay with a range of this compound concentrations to determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_). This is crucial for understanding the enzyme's affinity for this substrate.
Visualizations
Signaling Pathway Diagrams
Caption: Phospholipase A2 Signaling Pathway in Lipid Metabolism.
Caption: The Classical Complement Pathway, a Serine Protease Cascade.
Experimental Workflow
Caption: General workflow for a 4-nitrophenyl ester-based enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stevenslab.org [stevenslab.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Modification of Proteins with 4-Nitrophenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroacetate (4-NPCA) is a valuable reagent for the covalent modification of proteins. Its utility stems from the presence of a reactive chloroacetyl group, which can form stable thioether or amine linkages with nucleophilic amino acid residues. This irreversible modification allows for the investigation of protein structure, function, and interactions. The 4-nitrophenyl group serves as a good leaving group, facilitating the reaction. These application notes provide a comprehensive overview of the use of 4-NPCA for protein modification, including the underlying chemistry, experimental protocols, and methods for analysis.
Principle of the Method
The covalent modification of proteins with 4-NPCA is an alkylation reaction. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by electron-rich side chains of certain amino acids. The primary targets are the thiol group of cysteine, the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine. The reaction results in the formation of a stable covalent bond and the release of 4-nitrophenol. The specificity of the modification can be influenced by factors such as pH, temperature, and the molar ratio of the reagent to the protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Note: Data is based on publicly available chemical information.
Table 2: Reactivity of 4-NPCA with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | Relative Reactivity | Optimal pH Range |
| Cysteine | Thiol (-SH) | High | 7.0 - 8.5 |
| Histidine | Imidazole | Moderate | 6.0 - 7.5 |
| Lysine | ε-Amino (-NH₂) | Moderate to Low | > 8.5 |
| Methionine | Thioether (-S-CH₃) | Low | 5.5 - 6.5 |
Note: Relative reactivity and optimal pH are inferred from the known reactivity of similar chloroacetylating agents.
Table 3: Mass Spectrometry Data for 4-NPCA Modified Peptides
| Modification | Target Residue | Monoisotopic Mass Shift (Da) |
| Carboxymethylation | Cysteine | +58.0055 |
| Carboxymethylation | Lysine | +58.0055 |
| Carboxymethylation | Histidine | +58.0055 |
| Carboxymethylation | Methionine | +58.0055 |
Note: The mass shift corresponds to the addition of a carboxymethyl group (C₂H₂O₂) upon reaction and subsequent hydrolysis of the ester during sample workup.
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Protein with 4-NPCA
This protocol describes a general procedure for the covalent modification of a purified protein in solution.
Materials:
-
Purified protein of interest
-
This compound (4-NPCA)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Reagent (e.g., 1 M L-cysteine or 1 M Dithiothreitol)
-
Desalting column or dialysis tubing
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation:
-
Prepare the purified protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines or thiols (e.g., Tris, DTT) that could compete with the reaction.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of 4-NPCA in anhydrous DMSO or DMF (e.g., 100 mM).
-
-
Labeling Reaction:
-
Add a 10- to 100-fold molar excess of the 4-NPCA stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction time and temperature may require optimization.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted 4-NPCA.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess 4-NPCA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Determine the concentration of the modified protein using a protein assay.
-
Confirm the modification by mass spectrometry (see Protocol 2).
-
Protocol 2: Mass Spectrometry Analysis of 4-NPCA Modified Protein
This protocol outlines the steps for identifying the sites of modification using a bottom-up proteomics approach.
Materials:
-
4-NPCA modified protein (from Protocol 1)
-
Denaturation Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylation Agent (e.g., 55 mM Iodoacetamide - IAA)
-
Protease (e.g., Trypsin)
-
Quenching Solution (e.g., 5% Formic Acid)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in Denaturation Buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1-5%.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the carboxymethyl group (+58.0055 Da) on cysteine, histidine, lysine, and methionine residues.
-
Validate the identified modification sites by manual inspection of the MS/MS spectra.
-
Visualizations
Caption: Reaction mechanism of 4-NPCA with a protein nucleophile.
Caption: Experimental workflow for protein modification and analysis.
Caption: Factors influencing covalent modification and its applications.
Application Notes and Protocols for the Derivatization of Amino Acids with 4-Nitrophenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of 4-nitrophenyl chloroacetate as a pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). While not as commonly employed as other reagents, this compound offers a straightforward method for introducing a chromophore to amino acids, enabling their detection by UV-Vis spectrophotometry. These notes include a plausible reaction mechanism, a general experimental protocol, and a discussion of its potential applications. The provided protocols are intended as a starting point and will require optimization for specific applications and instrumentation.
Introduction
Amino acid analysis is a critical technique in various scientific disciplines, including proteomics, drug discovery, and clinical diagnostics. Most amino acids lack a significant chromophore, making their direct detection by UV-Vis difficult. Pre-column derivatization addresses this limitation by covalently attaching a UV-active or fluorescent tag to the amino acid molecule.
This compound serves as a derivatizing agent by introducing a 4-nitrophenyl group to the primary or secondary amine of the amino acid. The resulting N-substituted amino acid derivative exhibits strong UV absorbance, allowing for sensitive detection. This method is analogous to the well-established Sanger and Edman degradation methods, which also utilize nitrophenyl-based reagents.
Reaction Mechanism
The derivatization of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate, which then collapses, displacing the 4-nitrophenoxide as a leaving group. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
Caption: Reaction of an amino acid with this compound.
Experimental Protocols
The following protocols provide a general framework for the derivatization of amino acids with this compound for HPLC analysis. These should be considered as starting points and may require optimization for specific amino acids, sample matrices, and HPLC systems.
Materials and Reagents
-
Amino acid standards or sample hydrolysate
-
This compound (recrystallized from a suitable solvent if necessary)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Derivatization Protocol
-
Sample Preparation:
-
Dissolve amino acid standards or the sample in the sodium bicarbonate buffer to a final concentration of approximately 1 mg/mL.
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and then neutralize the hydrolysate before bringing it to the desired concentration with the bicarbonate buffer.
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid solution in a microcentrifuge tube, add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture briefly to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching and Extraction:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to quench the reaction.
-
Add 500 µL of ethyl acetate and vortex vigorously for 1 minute to extract the derivatized amino acids.
-
Centrifuge the mixture at 5000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried derivative in 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis
The separation of the derivatized amino acids can be achieved using reversed-phase HPLC.
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Note: The gradient profile will need to be optimized to achieve the best separation for the specific amino acids of interest.
Data Presentation
The following table presents hypothetical quantitative data for a selection of amino acids derivatized with this compound. This data is for illustrative purposes and must be determined experimentally during method validation.
| Amino Acid | Hypothetical Retention Time (min) | Hypothetical Limit of Detection (LOD) (pmol) | Hypothetical Limit of Quantification (LOQ) (pmol) |
| Glycine | 8.5 | 5 | 15 |
| Alanine | 10.2 | 4 | 12 |
| Valine | 14.8 | 3 | 10 |
| Leucine | 17.5 | 3 | 9 |
| Isoleucine | 16.9 | 3 | 9 |
| Proline | 12.1 | 6 | 18 |
| Phenylalanine | 19.3 | 2 | 6 |
| Tryptophan | 21.0 | 2 | 5 |
| Methionine | 15.5 | 4 | 12 |
| Serine | 9.1 | 5 | 15 |
| Threonine | 9.8 | 5 | 15 |
| Cysteine | 11.3 | 7 | 20 |
| Tyrosine | 13.4 | 3 | 10 |
| Asparagine | 8.9 | 6 | 18 |
| Glutamine | 9.5 | 6 | 18 |
| Aspartic Acid | 8.2 | 7 | 21 |
| Glutamic Acid | 8.7 | 7 | 21 |
| Lysine | 7.9 | 4 | 12 |
| Arginine | 7.5 | 4 | 12 |
| Histidine | 8.1 | 5 | 15 |
Workflow and Logical Relationships
The overall workflow for amino acid analysis using derivatization with this compound is depicted below.
Caption: Experimental workflow for amino acid analysis.
Discussion and Conclusion
Derivatization with this compound provides a viable, albeit less common, method for the analysis of amino acids by HPLC with UV detection. The primary advantage of this reagent is the introduction of a strong chromophore, the 4-nitrophenyl group, which allows for sensitive detection in the UV region.
However, researchers should be aware of potential challenges. The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be carefully optimized for each amino acid to ensure complete and reproducible derivatization. Furthermore, the stability of the resulting derivatives should be assessed.
In comparison to other commercially available derivatization kits, this method may require more extensive in-house validation. Nevertheless, for laboratories with expertise in analytical method development, this compound can be a cost-effective alternative for routine amino acid analysis. Future work could involve the development of a more streamlined protocol and the validation of the method for various sample matrices.
Application Notes and Protocols: 4-Nitrophenyl Chloroacetate as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl chloroacetate (4-NPC) is a heterobifunctional crosslinking reagent that can be utilized as a linker in bioconjugation. It incorporates two key reactive moieties: a 4-nitrophenyl ester and a chloroacetyl group. The 4-nitrophenyl ester serves as a good leaving group, allowing for the acylation of nucleophilic residues on biomolecules, primarily the ε-amino group of lysine residues. The chloroacetyl group is a reactive electrophile that readily and specifically forms stable thioether bonds with sulfhydryl groups, such as those found on cysteine residues. This dual reactivity makes this compound a potential tool for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), by linking two different molecules.
These application notes provide an overview of the chemistry of this compound and generalized protocols for its use in bioconjugation. Due to limited specific literature on this compound in bioconjugation, the following protocols are based on the established reactivity of 4-nitrophenyl esters and chloroacetyl groups.
Chemical Properties and Reactivity
-
Molecular Formula: C₈H₆ClNO₄
-
Molecular Weight: 215.59 g/mol
-
CAS Number: 777-84-4
-
Appearance: Off-white to yellow crystalline powder
-
Reactivity:
-
4-Nitrophenyl Ester: Reacts with primary amines (e.g., lysine side chains, N-terminus of proteins) under neutral to slightly basic conditions (pH 7.5-8.5) to form a stable amide bond, releasing 4-nitrophenol.
-
Chloroacetyl Group: Reacts with sulfhydryl groups (e.g., cysteine side chains) via nucleophilic substitution to form a stable thioether bond. This reaction is most efficient at a pH range of 7.0-8.5.
-
Applications in Bioconjugation
This compound can be employed in a two-step conjugation strategy to link two biomolecules, for instance, a protein/antibody to a payload molecule (e.g., a drug or a fluorescent dye).
-
Activation of a Payload: A drug or labeling molecule containing a primary amine can be reacted with this compound to introduce a chloroacetyl handle.
-
Conjugation to a Protein: The chloroacetylated payload can then be conjugated to a protein or antibody containing a reactive cysteine residue.
Alternatively, a protein rich in lysine residues can be modified with this compound to introduce chloroacetyl groups, which can then be used to conjugate sulfhydryl-containing molecules.
Data Presentation
The following tables provide representative quantitative data based on studies of similar chloroacetamide-based reagents and 4-nitrophenyl esters to illustrate expected reactivity and stability.
Table 1: Representative Inhibitory Potency of Chloroacetamide-Based Warheads
| Compound Warhead | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Chloroacetamide | SARS-CoV-2 Main Protease | 0.05 | [1] |
| Dichloroacetamide | SARS-CoV-2 Main Protease | 0.43 | [1] |
| Dibromoacetamide | SARS-CoV-2 Main Protease | 0.08 |[1] |
Table 2: Representative Reactivity of Covalent Warheads with DTNB (Ellman's Reagent)
| Warhead | Average Rate Constant (k_avg) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Chloromethyl ketone | 4.59 x 10⁻⁶ | [1] |
| Maleimide | 3.59 x 10⁻⁶ | [1] |
| Chloroacetamide | 7.45 x 10⁻⁷ | [1] |
| Acrylamide | 2.69 x 10⁻⁷ |[1] |
Table 3: Stability of Thioether vs. Sulfone Linkers in Human Plasma
| Linker Type | Conjugation Site | % Intact Conjugate after 72h | Reference |
|---|---|---|---|
| Thioether (Maleimide) | LC-V205C | ~80% | [2] |
| Thioether (Maleimide) | Fc-S396C | ~20% | [2] |
| Sulfone | LC-V205C | >95% | [2] |
| Sulfone | Fc-S396C | >95% |[2] |
Experimental Protocols
Protocol 1: Chloroacetylation of an Amine-Containing Payload
This protocol describes the introduction of a chloroacetyl group onto a payload molecule (e.g., a drug or a fluorescent probe) that contains a primary amine.
Materials:
-
Amine-containing payload
-
This compound (4-NPC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel
-
Stirring apparatus
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DCM in a clean, dry reaction vessel.
-
Add DIPEA or TEA (1.5-2.0 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the 4-NPC solution to the stirring payload solution at room temperature.
-
Allow the reaction to proceed for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the chloroacetylated payload by flash chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of a Chloroacetylated Payload to a Thiol-Containing Protein
This protocol details the conjugation of the chloroacetylated payload from Protocol 1 to a protein or antibody containing a reactive cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered or reduced cysteines)
-
Chloroacetylated payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (if needed, e.g., TCEP or DTT)
-
Quenching solution: 1 M N-acetylcysteine or L-cysteine in PBS
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are in disulfide bonds, they must first be reduced.
-
Dissolve the protein in conjugation buffer.
-
Add a 5-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the chloroacetylated payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the dissolved payload to the thiol-containing protein solution. A 5-10 fold molar excess of the payload over the number of reactive thiols is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 1-2 mM to react with any excess chloroacetylated payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting bioconjugate from unreacted payload and quenching agent using SEC or extensive dialysis against a suitable storage buffer.
-
-
Characterization:
-
Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by SEC.
-
Confirm the biological activity of the protein component of the conjugate.
-
Mandatory Visualizations
Caption: Workflow for the chloroacetylation of an amine-containing payload.
Caption: Workflow for the conjugation of a chloroacetylated payload to a protein.
Caption: Simplified reaction pathway for bioconjugation using 4-NPC.
References
Application Notes and Protocols: Synthesis of Esters Using 4-Nitrophenyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of esters is a fundamental transformation in organic chemistry, with wide-ranging applications in drug discovery, materials science, and fragrance production. Chloroacetate esters, in particular, serve as versatile intermediates, enabling further functionalization through nucleophilic substitution of the chloride. While various methods exist for esterification, this document focuses on the use of 4-nitrophenyl chloroacetate as an acylating agent for alcohols.
It is important to note that the direct acylation of alcohols with this compound is not a widely documented standard procedure in chemical literature. The more prevalent application of 4-nitrophenyl active esters involves the acylation of amines to form amides. The related reagent, 4-nitrophenyl chloroformate, is commonly used to activate alcohols for the formation of carbonates.
This document, therefore, provides a generalized protocol for the synthesis of chloroacetate esters from alcohols based on established principles of acyl transfer from active esters. It also presents well-documented, alternative methods for the synthesis of chloroacetate esters, which are often more efficient and widely practiced.
Principle of the Reaction
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The 4-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge through resonance. The reaction is typically facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity.
Reaction Mechanism
The proposed mechanism for the base-catalyzed synthesis of a chloroacetate ester from an alcohol and this compound is as follows:
Application of 4-Nitrophenyl Chloroformate in Medicinal Chemistry: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Chemical Identity: The following application notes focus on 4-Nitrophenyl Chloroformate (NPC) , a versatile and widely used reagent in medicinal chemistry. While the initial query mentioned 4-Nitrophenyl chloroacetate, the vast majority of relevant scientific literature and applications in drug discovery and development pertain to the chloroformate derivative. It is a critical tool for the synthesis of complex pharmaceutical agents and bioconjugates.
Introduction
4-Nitrophenyl chloroformate (NPC) is a highly reactive compound extensively utilized in medicinal chemistry as a coupling agent and for the activation of alcohols, thiols, and amines. Its primary function is to facilitate the formation of carbamates, carbonates, and ureas, which are crucial linkages in a wide array of therapeutic molecules. The 4-nitrophenyl group serves as an excellent leaving group, enabling efficient reactions under mild conditions. This reactivity, combined with the stability of the resulting activated intermediates, makes NPC an invaluable reagent in the synthesis of prodrugs, linkers for antibody-drug conjugates (ADCs), and various pharmacologically active compounds.[1][2]
Key Applications in Medicinal Chemistry
The utility of 4-nitrophenyl chloroformate spans several key areas of drug discovery and development:
-
Synthesis of Pharmaceutical Intermediates: NPC is instrumental in the synthesis of complex organic molecules that serve as building blocks for active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Lenvatinib, an orally active, multi-targeted tyrosine kinase inhibitor.[3]
-
Formation of Carbamate and Carbonate Linkers: The carbamate and carbonate linkages formed using NPC are stable and are frequently employed in the design of prodrugs and bioconjugates.[2] These linkers can connect a drug molecule to a carrier, such as a polymer or an antibody, to improve its solubility, stability, or targeting specificity.
-
Derivatization of Bioactive Molecules: NPC is used to modify the structure of existing bioactive molecules to enhance their pharmacological properties. For instance, it has been used in the synthesis of novel camptothecin analogs with improved antitumor activities.[4]
-
Peptide Synthesis: In peptide synthesis, NPC can be used to activate amino acids, facilitating the formation of peptide bonds.[5]
-
Bioconjugation: NPC plays a role in the development of antibody-drug conjugates (ADCs) by enabling the attachment of cytotoxic payloads to monoclonal antibodies through stable linker chemistries.[6]
Experimental Protocols
The following protocols are generalized methodologies based on published literature and should be adapted and optimized for specific substrates and reaction scales.
This protocol describes the formation of a 4-nitrophenyl carbonate, which can then be reacted with a nucleophile (e.g., an amine) to form a carbamate.
Materials:
-
Substrate containing a hydroxyl group
-
4-Nitrophenyl chloroformate (NPC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the hydroxyl-containing substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.0 to 1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines the direct reaction of an amine with NPC to form a carbamate linkage.
Materials:
-
Substrate containing a primary or secondary amine
-
4-Nitrophenyl chloroformate (NPC)
-
Anhydrous solvent (e.g., DCM, THF, DMF)
-
Base (e.g., Triethylamine, DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the base (1.5 to 2.0 equivalents) to the solution.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 to 1.3 equivalents) in the anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting carbamate by recrystallization or column chromatography.
Quantitative Data
The following tables summarize quantitative data from various applications of 4-nitrophenyl chloroformate in medicinal chemistry.
| Application | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Synthesis of Camptothecin Analog Intermediate | 10-Hydroxycamptothecin | 4-Nitrophenyl chloroformate (4.0 equiv.), Triethylamine (10.0 equiv.), CH₂Cl₂, 0°C to rt, 9 h | 64% | [4] |
| Synthesis of a Carbamate Intermediate | 6-(Tritylthio)hexane-1-amine | p-Nitrophenyl chloroformate (1.2 equiv.), DIEA (1.5 equiv.), THF, rt, 2 h | Not specified, 1.21g obtained | [7] |
| Protection of a Hydroxyl Group in a Nucleoside | 5'-O-tritylthymidine | 4-NPC, Pyridine, rt, 27 h | 89% | [8] |
| Synthesis of Cipro-DEC Linker | DEC (a linker) and Ciprofloxacin | Ciprofloxacin (1.0 equiv.), Et₃N (5.0 equiv.), CH₂Cl₂, rt, 24 h | 80.1% | [9] |
| Protection of Benzyl Alcohol | Benzyl alcohol | 4-Nitrophenyl chloroformate | 72-94% | [10] |
| Drug/Analog | Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin-loaded Nanoparticles (1g-NPs-DOX) | MCF-7 (Breast Cancer) | 22.5 | [6] |
| Doxorubicin-loaded Nanoparticles (2g-NPs-DOX) | MCF-7 (Breast Cancer) | 19.5 | [6] |
| Doxorubicin-loaded Nanoparticles (1g-NPs-DOX) | MCF-10a (Normal Breast) | 41.0 | [6] |
| Doxorubicin-loaded Nanoparticles (2g-NPs-DOX) | MCF-10a (Normal Breast) | 32.0 | [6] |
Visualizations
Caption: General workflow for carbamate synthesis using NPC.
Lenvatinib Mechanism of Action
Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.[4][6]
Camptothecin Analog Mechanism of Action
Caption: Camptothecin analogs inhibit Topoisomerase I.[11][12]
Conclusion
4-Nitrophenyl chloroformate is a cornerstone reagent in modern medicinal chemistry, enabling the synthesis of a diverse range of pharmaceuticals and complex molecular architectures. Its ability to efficiently form stable carbamate and carbonate linkages under mild conditions has made it indispensable for the development of targeted therapies, prodrugs, and bioconjugates. A thorough understanding of its reactivity and handling, as outlined in the provided protocols, is essential for its successful application in the research and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 4. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Nitrophenyl Chloroacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrophenyl chloroacetate.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow. What is the cause and is it a problem?
A1: A yellow coloration in your reaction mixture is a common observation and is typically due to the formation of 4-nitrophenol, a byproduct of the hydrolysis of this compound.[1][2] While the formation of small amounts of 4-nitrophenol is often unavoidable, a significant color change may indicate substantial decomposition of your reagent, which can lead to lower yields of your desired product. The presence of moisture or basic conditions can accelerate this hydrolysis.
Q2: I am trying to selectively acylate the amine group of an amino alcohol. Will I get O-acylation as a side product?
A2: In reactions with amino alcohols, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine group compared to the hydroxyl group, especially under neutral or basic conditions.[3][4] However, O-acylation can occur as a side reaction. The choice of solvent and reaction conditions can significantly influence the chemoselectivity. For instance, conducting the reaction in an aqueous phosphate buffer has been shown to be highly selective for N-acylation.[3]
Q3: Is there a risk of diacylation when reacting this compound with a primary amine?
A3: Yes, diacylation of primary amines is a potential side reaction with highly reactive acylating agents like this compound. This occurs when a second molecule of the acylating agent reacts with the newly formed secondary amide. The extent of diacylation can be influenced by factors such as the stoichiometry of the reactants, the reaction temperature, and the concentration of the amine. Using a controlled amount of the acylating agent and maintaining a lower temperature can help minimize this side reaction.
Q4: What are the main byproducts I should expect in my reaction?
A4: The most common byproducts are:
-
4-Nitrophenol: Formed from the hydrolysis of this compound.[1][2]
-
Chloroacetic acid: Also a product of hydrolysis.
-
O-acylated product: In reactions with substrates containing hydroxyl groups.[4]
-
Diacylated product: In reactions with primary amines.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Acylated Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. For many acylations, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is effective. - Adjust the stoichiometry. An excess of the amine can sometimes drive the reaction to completion, but may also increase the chance of diacylation. Careful control of the acylating agent is crucial. |
| Poor Chemoselectivity (Significant O-acylation) | - For amino alcohols, consider using a buffered aqueous system (e.g., phosphate buffer at pH 7.4) to enhance N-acylation selectivity.[3] - The use of a non-nucleophilic base can be beneficial. |
Issue 2: Presence of Significant Amounts of Side Products in the Final Product
| Side Product | Mitigation Strategy |
| 4-Nitrophenol | - Minimize hydrolysis by following the steps in Issue 1. - Purification by column chromatography is often effective in removing 4-nitrophenol. A wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) can also help remove the acidic 4-nitrophenol, but be cautious as this may affect your desired product. |
| O-Acylated Product | - To favor N-acylation of amino alcohols, use conditions that maintain the amine in its more nucleophilic, unprotonated state while minimizing the reactivity of the alcohol. Neutral pH or the use of a non-nucleophilic base is recommended.[3] |
| Diacylated Amine | - Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound. - Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. - Lowering the reaction temperature can also reduce the rate of the second acylation. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the key side reactions. Note that some data is for the closely related 4-nitrophenyl chloroformate, which serves as a reasonable model for the reactivity of this compound.
Table 1: Rate Constants for the Hydrolysis of 4-Nitrophenyl Chloroformate in Different Solvents
| Solvent System | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |
| Water | 25 | Data not available for chloroacetate, but hydrolysis is generally faster in more aqueous environments. |
| Water-Acetonitrile | 25 | The rate is dependent on the water concentration. For 4-nitrophenyl chloroformate, the rate increases with higher water content.[5] |
| Water with 1 mol% Ethanol | 25 | ~ 0.0035 (without sonication)[6] |
| Water with 1 mol% Propanol | 25 | ~ 0.0030 (without sonication)[6] |
| Water with 1 mol% n-Butanol | 25 | ~ 0.0025 (without sonication)[6] |
Table 2: Chemoselectivity of N- vs. O-Acylation of Amino Alcohols with Chloroacetyl Chloride
| Substrate | Reaction Conditions | N-Acylation Yield (%) | O-Acylation Yield (%) |
| 2-Aminobenzyl alcohol | Chloroacetyl chloride, Phosphate buffer (pH 7.4) | >95% | <5% |
| Ethanolamine | Chloroacetyl chloride, Phosphate buffer (pH 7.4) | High | Low |
| Serine derivative | Chloroacetyl chloride, various conditions | N-acylation is generally the major product. | O-acylation can be promoted under acidic conditions. |
Note: The data in Table 2 is qualitative to semi-quantitative based on literature describing high selectivity for N-acylation under specific conditions.[3][4] Precise yields can vary based on the specific substrate and reaction setup.
Experimental Protocols
Protocol for Selective N-Chloroacetylation of an Amino Alcohol[3]
This protocol is designed to maximize the yield of the N-acylated product while minimizing O-acylation.
-
Dissolution: Dissolve the amino alcohol (1 equivalent) in a 0.1 M phosphate buffer (pH 7.4).
-
Addition of Acylating Agent: To the stirred solution at room temperature, add this compound (1.1 equivalents) dropwise.
-
Reaction: Continue stirring at room temperature for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the N-chloroacetylated product may precipitate from the solution and can be collected by filtration. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
How to avoid 4-nitrophenol formation in reactions
Welcome to the Technical Support Center for controlled chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of 4-nitrophenol's undesired isomers and other byproducts during phenol nitration.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the nitration of phenol, offering solutions and preventative measures to ensure the desired product outcome.
FAQs
-
Q1: Why is controlling the temperature so critical in the nitration of phenol? A1: Temperature is a key factor in determining the ratio of ortho-nitrophenol to para-nitrophenol. Generally, lower temperatures favor the formation of the ortho isomer (the kinetic product), while higher temperatures tend to yield more of the para isomer (the thermodynamic product).[1] The reaction is exothermic, so careful temperature control is essential to prevent runaway reactions and the formation of polysubstituted byproducts like 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid).[2][3]
-
Q2: What is the role of the solvent in determining the product ratio? A2: The solvent can significantly influence the regioselectivity of phenol nitration. The polarity and coordinating ability of the solvent can affect the transition states leading to the ortho and para products. For instance, non-polar solvents like carbon tetrachloride have been shown to favor the formation of o-nitrophenol when used with certain catalysts.
-
Q3: Can the choice of nitrating agent influence the formation of 4-nitrophenol? A3: Absolutely. While a mixture of concentrated nitric acid and sulfuric acid is common, it can be aggressive and lead to over-nitration and oxidation byproducts.[4] Using dilute nitric acid can help to control the reaction rate and improve selectivity for mononitration.[2][5][6] Alternative nitrating agents, such as metal nitrates (e.g., Cu(NO₃)₂), can also offer milder reaction conditions and different selectivities.[7]
-
Q4: How can I minimize the formation of tar and other oxidation byproducts? A4: Tar formation is often a result of the strong oxidizing nature of the nitrating mixture. To minimize this, you can:
-
Q5: What is the best way to separate o-nitrophenol and p-nitrophenol after the reaction? A5: The most common and effective method for separating o-nitrophenol and p-nitrophenol is steam distillation.[8][9][10] o-Nitrophenol has a lower boiling point due to intramolecular hydrogen bonding and is steam volatile, allowing it to be distilled off, leaving the less volatile p-nitrophenol behind.[8][9]
Data Presentation: Impact of Reaction Conditions on Isomer Ratio
The following tables summarize the effect of various reaction parameters on the ortho:para isomer ratio in the nitration of phenol.
Table 1: Effect of Temperature on o:p Isomer Ratio
| Temperature (°C) | Nitrating Agent | Solvent | o:p Ratio | Reference(s) |
| Room Temperature | Dilute HNO₃ | Water | Major: ortho | [11] |
| 100 | Dilute HNO₃ | Water | Major: para | [11] |
| 20 | 32.5% HNO₃ | - | ~5.5 : 1 | [12] |
Table 2: Effect of Catalysts and Reagents on o:p Isomer Ratio
| Catalyst/Reagent | Nitrating Agent | Solvent | o:p Ratio | Reference(s) |
| Zeolite H-beta | 30% HNO₃ | Carbon Tetrachloride | High ortho-selectivity (87% selectivity for o-nitrophenol) | |
| La(NO₃)₃ | NaNO₃/HCl | Water-Ether | 2 : 1 | |
| Claycop | Acetic Anhydride/CCl₄ | CCl₄ | 13.3 : 1 | |
| Surfactant/CH₃CN | Nitronium tetrafluoroborate | Acetonitrile | 19.0 : 1 | |
| γ-alumina | 30% HNO₃ | Carbon Tetrachloride | High ortho-selectivity | [13] |
| Ferric Nitrate | - | Ionic Liquid [bbim]BF₄ | High para-selectivity (76-86%) | [14] |
Experimental Protocols
Protocol 1: Selective Synthesis of p-Nitrophenol via Nitrosation-Oxidation
This method favors the formation of p-nitrophenol by first reacting phenol with nitrous acid to form p-nitrosophenol, which is then oxidized to p-nitrophenol.[5]
Materials:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Dilute sulfuric acid (H₂SO₄)
-
Dilute nitric acid (HNO₃)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve phenol in dilute sulfuric acid and cool the mixture in an ice bath to below 5°C.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature and stirring continuously. This will form p-nitrosophenol.
-
After the formation of p-nitrosophenol is complete, slowly add dilute nitric acid to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
-
The resulting p-nitrophenol can be isolated by filtration and purified by recrystallization.
Protocol 2: Separation of o- and p-Nitrophenol by Steam Distillation
This protocol describes the separation of a mixture of o- and p-nitrophenol.[8][9]
Materials:
-
Mixture of o- and p-nitrophenol
-
Steam distillation apparatus
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
Set up the steam distillation apparatus with the mixture of nitrophenols in the distilling flask.
-
Pass steam through the mixture. The o-nitrophenol, being steam volatile, will co-distill with the water.
-
Collect the distillate, which will contain o-nitrophenol and water.
-
The o-nitrophenol can be separated from the aqueous layer.
-
The p-nitrophenol, which is not steam volatile, will remain in the distillation flask and can be recovered and purified by recrystallization.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the selective nitration of phenol.
Caption: Factors influencing ortho vs. para selectivity in phenol nitration.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. o- and p-Nitrophenols can be separated by_____. [allen.in]
- 9. brainly.in [brainly.in]
- 10. p nitrophenol and o nitrophenol are separated by class 11 chemistry CBSE [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. paspk.org [paspk.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Nitrophenyl Chloroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from reactions involving 4-nitrophenyl chloroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound?
A1: The most common impurities include unreacted starting materials (e.g., the alcohol or amine substrate), excess this compound, and the primary byproduct, 4-nitrophenol.[1][2] The presence of 4-nitrophenol is often indicated by a yellow color in the reaction mixture, especially under basic conditions.
Q2: How can I monitor the progress of my reaction to minimize purification challenges?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of your reaction.[3][4] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the desired product. This helps in determining the optimal reaction time and preventing the formation of excess byproducts.
Q3: What are the primary methods for purifying the product of a this compound reaction?
A3: The two primary methods for purification are column chromatography and recrystallization. Column chromatography is useful for separating the product from impurities with different polarities. Recrystallization is an effective technique for purifying solid products.[2][5][6]
Q4: How can I remove the yellow color, indicative of 4-nitrophenol, from my product?
A4: Washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, can help in removing the acidic 4-nitrophenol by converting it to its more water-soluble salt.[2] Column chromatography is also highly effective at separating the product from the more polar 4-nitrophenol.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Yellow coloration of the purified product | Presence of residual 4-nitrophenol. | Wash the organic layer with a saturated solution of sodium bicarbonate during workup. If the product is solid, consider recrystallization. For persistent coloration, purification by column chromatography is recommended. |
| Low yield after purification | The product may be partially soluble in the aqueous phase during extraction. | Use a saturated brine solution for the final wash to reduce the solubility of the product in the aqueous layer. Ensure complete extraction by performing multiple extractions with the organic solvent. |
| The product might have been lost during column chromatography. | Optimize the solvent system for column chromatography using TLC to ensure good separation and elution of your product. Avoid using a solvent system that is too polar, which might cause the product to elute too quickly with impurities. | |
| Incomplete reaction. | Monitor the reaction by TLC to ensure all the limiting starting material has been consumed before starting the workup and purification.[4] | |
| Presence of starting material in the final product | Incomplete reaction or co-elution during column chromatography. | Ensure the reaction has gone to completion using TLC. Adjust the solvent system for column chromatography to achieve better separation between the starting material and the product. A less polar solvent system may be required. |
| Product appears as an oil instead of a solid | Presence of impurities preventing crystallization. | Purify the oil by column chromatography to remove impurities. After chromatography, attempt to crystallize the purified product from a suitable solvent. |
| Multiple spots on TLC after purification | Incomplete separation of byproducts. | Re-purify the product using column chromatography with a shallower solvent gradient to improve separation. Alternatively, if the product is a solid, attempt recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the general steps for purifying the product of a this compound reaction using silica gel column chromatography.
-
Preparation of the Crude Sample: After the reaction is complete, quench the reaction and perform a workup, which typically involves washing with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC to determine an appropriate solvent system for column chromatography. A common starting point for esters is a mixture of hexanes and ethyl acetate.[3] The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a suitable volatile solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the purification of solid products.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of solvents like ethanol/water or toluene/hexanes.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring until the solid is completely dissolved.[8]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of pure crystals.[8] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
The following table presents representative yields for reactions involving the formation of 4-nitrophenyl esters, which are analogous to products from this compound reactions. Actual yields will vary depending on the specific substrates and reaction conditions.
| Product Type | Purification Method | Typical Yield | Reference |
| 4-Nitrophenyl carbonate | Silica gel flash chromatography | 94% | --INVALID-LINK-- |
| 4-Nitrophenyl carbamate | Silica gel flash chromatography | 72% | --INVALID-LINK-- |
| Tempoc-protected amino ester | Chromatography on silica | 77% | --INVALID-LINK-- |
| Cipro-DEC | Column chromatography | 80.1% | --INVALID-LINK-- |
Visualizations
Caption: Experimental Workflow for Purification.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: 4-Nitrophenyl Chloroacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitrophenyl Chloroacetate. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure successful and optimized reaction outcomes.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound through the esterification of 4-nitrophenol with chloroacetyl chloride using pyridine as a base.
Materials:
-
4-Nitrophenol
-
Chloroacetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or hexane/ethyl acetate mixture for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0°C in an ice bath and add pyridine (1.1 eq) dropwise.
-
Addition of Acylating Agent: While maintaining the temperature at 0°C, add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction using TLC until the starting material is consumed.- Consider increasing the reaction time or allowing the reaction to proceed overnight at room temperature. |
| Moisture contamination: Hydrolysis of chloroacetyl chloride.[5][6] | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient stirring: Poor mixing of reactants. | - Ensure vigorous stirring throughout the reaction. | |
| Formation of a Yellow Solution | Presence of 4-nitrophenolate: Excess base can deprotonate the starting 4-nitrophenol, leading to the formation of the intensely yellow 4-nitrophenolate anion.[7] | - Ensure slow, dropwise addition of pyridine.- The yellow color should dissipate as the 4-nitrophenol reacts. |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Ensure a thorough work-up to remove acidic and basic impurities.- Try different recrystallization solvents or solvent mixtures.[3] |
| "Oiling out": The product may be melting in the recrystallization solvent. | - Use a recrystallization solvent with a lower boiling point than the melting point of the product (73-75°C).[1][8] | |
| Multiple Spots on TLC After Reaction | Side reactions: Potential for side reactions if the temperature is not controlled. | - Maintain the initial reaction temperature at 0°C during the addition of chloroacetyl chloride. |
| Degradation of product: The product may be sensitive to prolonged exposure to acidic or basic conditions during work-up. | - Perform the work-up steps promptly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to perform the reaction at 0°C initially?
A1: The reaction between chloroacetyl chloride and 4-nitrophenol in the presence of pyridine is exothermic. Running the reaction at 0°C helps to control the reaction rate, minimize the formation of side products, and ensure the selective formation of the desired ester.
Q2: What is the purpose of the pyridine in this reaction?
A2: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the esterification reaction.[6] This prevents the protonation of the 4-nitrophenol and drives the reaction to completion.
Q3: My reaction mixture turned bright yellow. What does this indicate?
A3: A bright yellow color is indicative of the formation of the 4-nitrophenolate anion, which occurs when 4-nitrophenol is deprotonated by a base.[7] This is a common observation, especially during the addition of the base. As the reaction progresses and 4-nitrophenol is consumed, the color should lighten.
Q4: How can I effectively remove unreacted 4-nitrophenol from my product?
A4: Unreacted 4-nitrophenol can be removed during the aqueous work-up by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The 4-nitrophenol will be deprotonated to the water-soluble 4-nitrophenolate and partitioned into the aqueous phase.
Q5: What are the best solvents for recrystallizing this compound?
A5: Ethanol is a commonly used solvent for the recrystallization of this compound. A mixture of hexane and ethyl acetate can also be effective. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2][3][4]
Data Presentation
Table 1: Reactant Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Nitrophenol | 139.11 | 113-114 | 279 |
| Chloroacetyl chloride | 112.94 | -22 | 105-106 |
| Pyridine | 79.10 | -42 | 115 |
| This compound | 215.59 | 73-75 | 334.5 |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Rationale | Expected Outcome |
| Temperature | Initial: 0°C, then Room Temp. | Control exothermicity, then drive to completion. | High yield, minimal side products. |
| Base | Pyridine (1.1 eq) | Neutralize HCl byproduct. | High conversion of starting material. |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility of reactants. | Homogeneous reaction mixture. |
| Purification | Recrystallization | High purity of the final product. | Crystalline solid. |
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method [mdpi.com]
- 8. 错误页 [amp.chemicalbook.com]
Stability of 4-Nitrophenyl chloroacetate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-nitrophenyl chloroacetate in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a refrigerator at +4°C.[1][2] It is a light yellow powder and should be protected from moisture and heat to prevent degradation.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation product of this compound in the presence of nucleophiles (like water or alcohols) is 4-nitrophenol (or its corresponding phenolate anion under basic conditions) and chloroacetic acid (or its ester). The release of the yellow-colored 4-nitrophenolate can be monitored spectrophotometrically.
Q3: How does the type of solvent affect the stability of this compound?
A3: The stability of this compound is highly dependent on the nature of the solvent. It is generally more stable in non-polar, aprotic solvents and less stable in protic and polar aprotic solvents, especially those that are nucleophilic.
Q4: Can I use this compound in aqueous solutions?
A4: this compound readily undergoes hydrolysis in aqueous solutions.[3] The rate of hydrolysis is pH-dependent. If your experiment requires an aqueous environment, be aware of this instability and consider it in your experimental design. It is advisable to prepare aqueous solutions fresh and use them immediately.
Troubleshooting Guide
Issue 1: Rapid yellowing of the solution upon dissolving this compound.
-
Potential Cause: This indicates rapid degradation of the compound and the formation of 4-nitrophenolate.
-
Contaminated Solvent: The solvent may contain water or other nucleophilic impurities.
-
Inherent Reactivity: The solvent itself may be reacting with the this compound. This is particularly true for protic solvents like alcohols or highly polar aprotic solvents like DMF and DMSO, which can contain trace amounts of water or act as nucleophiles themselves.
-
-
Recommended Solutions:
-
Use Anhydrous Solvents: Ensure that you are using high-purity, anhydrous solvents.
-
Solvent Selection: If possible, choose a less reactive solvent. For many applications, dichloromethane (DCM) or chloroform can be suitable choices.
-
Temperature Control: Perform your experiment at a lower temperature to slow down the rate of degradation.
-
Issue 2: Inconsistent reaction yields or kinetics.
-
Potential Cause: This could be due to the variable stability of this compound in your reaction medium.
-
Solvent Quality: The water content in your solvent may vary between batches, leading to inconsistent rates of hydrolysis as a side reaction.
-
Time Delay: The time between dissolving the this compound and starting the reaction can affect the amount of active reagent present.
-
-
Recommended Solutions:
-
Standardize Solvent Handling: Use a consistent source of anhydrous solvent and handle it under an inert atmosphere to minimize water absorption.
-
Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Monitor Reagent Quality: Periodically check the purity of your this compound stock, as it can degrade over time even with proper storage.
-
Stability of this compound in Common Solvents
The stability of this compound is influenced by the solvent's polarity, protic nature, and nucleophilicity. Below is a summary of its expected stability in various common laboratory solvents.
| Solvent | Type | Expected Stability | Rationale |
| Water | Polar Protic | Very Low | Highly susceptible to hydrolysis.[3] |
| Methanol/Ethanol | Polar Protic | Low | Reacts via solvolysis (alcoholysis). |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Less nucleophilic than other polar aprotic solvents, but hydrolysis can occur in the presence of trace water.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Can contain impurities like dimethylamine and water, which can react. The solvent itself can also participate in reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Hygroscopic and can contain water. It can also act as an oxidizing agent under certain conditions and may promote hydrolysis. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Generally a good solvent, but can contain water and peroxides if not properly purified and stored. |
| Dichloromethane (DCM) | Non-polar Aprotic | High | A common choice for reactions with 4-nitrophenyl esters due to its low reactivity. |
| Chloroform | Non-polar Aprotic | High | Similar to DCM, it is a relatively inert solvent for this compound. |
| Toluene | Non-polar Aprotic | High | A non-polar, non-nucleophilic solvent where good stability is expected. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent by UV-Vis Spectrophotometry
This protocol allows for the determination of the degradation rate of this compound by monitoring the formation of the 4-nitrophenolate anion.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare a Stock Solution:
-
Under an inert atmosphere, accurately weigh a small amount of this compound.
-
Dissolve it in the anhydrous solvent of interest to prepare a stock solution of known concentration (e.g., 10 mM).
-
-
Set up the Spectrophotometer:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to the λmax of 4-nitrophenolate in the specific solvent (typically around 400-420 nm). Use the pure solvent as a blank.
-
-
Initiate the Stability Study:
-
In a quartz cuvette, dilute the stock solution with the same anhydrous solvent to a final concentration suitable for UV-Vis analysis (e.g., 100 µM).
-
Immediately start recording the absorbance at the predetermined wavelength over time. Take readings at regular intervals (e.g., every 1-5 minutes for less stable solutions, or longer for more stable ones).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The rate of degradation can be determined from the initial slope of the curve.
-
The half-life (t½) of the this compound in the solvent can be calculated if the degradation follows first-order kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical relationship between solvent type and stability.
References
Troubleshooting low yield in 4-Nitrophenyl chloroacetate coupling
This guide provides troubleshooting strategies and frequently asked questions to address common issues, particularly low yield, encountered during the coupling of 4-Nitrophenyl chloroacetate (and its parent compound, 4-Nitrophenyl chloroformate) with nucleophiles like alcohols and amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-Nitrophenyl chloroformate (4-NPC) in coupling reactions?
A1: 4-Nitrophenyl chloroformate (4-NPC) is a versatile reagent used to activate alcohols, thiols, and amines.[1] This activation facilitates the formation of stable carbonate and carbamate linkages, which are crucial in bioconjugation, peptide synthesis, and for creating protecting groups in multi-step organic synthesis.[1][2]
Q2: What are the most common reasons for low yield in a 4-NPC coupling reaction?
A2: Low yields often stem from several key issues:
-
Hydrolysis: 4-Nitrophenyl chloroformate is sensitive to moisture and can hydrolyze to 4-nitrophenol, especially in the presence of a base.[3]
-
Sub-optimal Base Selection: The choice and amount of base are critical. The base deprotonates the nucleophile (alcohol or amine) to make it more reactive, but overly strong or nucleophilic bases can promote side reactions.
-
Side Product Formation: Unwanted side reactions, such as the formation of di-substituted carbonates or ureas, can consume starting materials. The formation of carbonic acid diesters is a known side reaction.[4]
-
Inadequate Purification: The byproduct, 4-nitrophenol, can be difficult to remove and may co-elute with the desired product, leading to impure fractions and an artificially low yield of the pure compound.[5]
Q3: Why does my reaction mixture turn yellow?
A3: The yellow color is characteristic of the 4-nitrophenolate anion, which forms from the 4-nitrophenol leaving group under basic conditions. While its presence indicates the reaction is proceeding, a very intense yellow color early on could suggest premature hydrolysis of the 4-NPC starting material.[5] Even trace amounts of 4-nitrophenol can cause a noticeable yellow color that may persist even after initial purification.[5]
Troubleshooting Guide
Issue 1: Reaction is slow or does not proceed to completion.
| Possible Cause | Question to Ask | Suggested Solution |
| Poor Nucleophilicity | Is your alcohol or amine sterically hindered or electronically deactivated? | Phenols with electron-withdrawing groups are more acidic and their corresponding phenolates are more nucleophilic. For less acidic alcohols, a stronger, non-nucleophilic base may be required to ensure complete deprotonation.[3] Consider using a stronger base like pyridine instead of DABCO for less reactive nucleophiles.[3] |
| Insufficient Activation | Is the base strong enough to deprotonate the nucleophile effectively? | The primary role of the base is to deprotonate the nucleophile, creating a more potent nucleophilic anion.[3] For alcohols, bases like triethylamine or pyridine are common.[3][6] For polymer applications, DMAP is often used as a catalyst.[5] |
| Reagent Quality | Is the 4-Nitrophenyl chloroformate old or has it been exposed to moisture? | Use fresh or properly stored 4-NPC. Purity of at least 98% is recommended for cleaner reactions and higher yields.[2] Consider purchasing from a reliable supplier.[7] |
| Solvent Issues | Are you using an anhydrous solvent? | Trace amounts of water can lead to rapid hydrolysis of the chloroformate.[3] Use freshly dried solvents like Dichloromethane (DCM) or THF.[3][6] |
Issue 2: The yield is significantly low after workup and purification.
| Possible Cause | Question to Ask | Suggested Solution |
| Hydrolysis of 4-NPC | Was the reaction run under strictly anhydrous conditions? Was the base added appropriately? | Ensure all glassware is flame-dried or oven-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5] Consider adding the 4-NPC solution dropwise to the mixture of the nucleophile and base, especially at low temperatures (e.g., -11°C to 0°C), to minimize hydrolysis.[7] |
| Side Reactions | Are you observing unexpected spots on your TLC? | The formation of carbonic acid diesters can be a significant side reaction.[4] To suppress this, one strategy is the slow, portion-wise addition of the nucleophile (e.g., the 4-nitrophenol in the synthesis of 4-NPC itself) to the reaction mixture.[4] |
| Workup Problems | Is the product being lost during aqueous extraction? | The activated 4-nitrophenyl carbonates can be sensitive to basic conditions.[6] During workup, use mild aqueous washes, such as saturated sodium bicarbonate or dilute acid, to remove the base and 4-nitrophenol. A wash with saturated aqueous Na2CO3 can be effective for removing 4-nitrophenol.[7] |
| Purification Challenges | Is the yellow 4-nitrophenol co-eluting with your product? | 4-nitrophenol can be tricky to remove completely. Purification via silica gel flash chromatography is a common method.[6] If the product is stable, an alkaline wash during the workup is the most effective way to remove the acidic 4-nitrophenol.[7] |
Quantitative Data Summary
The following table summarizes reaction conditions from various successful 4-nitrophenyl chloroformate coupling reactions.
| Substrate | Molar Eq. of 4-NPC | Base (Molar Eq.) | Solvent | Temp. | Time | Yield |
| Benzyl Alcohol | 1.2 | Triethylamine (1.0) | Methylene Chloride | RT | - | 94%[6] |
| Benzylamide | 1.0 | Triethylamine (1.0) | Methylene Chloride | 0°C to RT | - | 72%[6] |
| 2,2,6,6-Tetramethylpiperidin-1-ol | 1.1 | Triethylamine (2.0) | Methylene Chloride | -11°C to RT | 90 min | - |
| Polymer with -OH groups | 1.5 | DMAP (1.5) | Anhydrous DCM | RT | 4-24 h | - |
Key Experimental Protocol: Synthesis of a 4-Nitrophenyl Carbonate
This protocol is a generalized procedure for the coupling of an alcohol with 4-nitrophenyl chloroformate.
1. Materials and Setup:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
2. Reaction Procedure:
-
Dissolve the alcohol (1.0 eq) and triethylamine (1.0-2.0 eq) in anhydrous DCM in the reaction flask under an inert atmosphere.[6]
-
Cool the mixture to 0°C using an ice bath. For sensitive substrates, temperatures as low as -11°C have been used.[7]
-
In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1-1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the 4-nitrophenyl chloroformate solution dropwise to the stirred alcohol/base mixture over 15-30 minutes. Maintain the low temperature during addition.[5][7]
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to warm to room temperature.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if using an amine base), saturated NaHCO₃ solution, water, and finally brine.[7] A wash with saturated Na₂CO₃ can be particularly effective at removing the 4-nitrophenol byproduct.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes.[6]
Visual Guides
Reaction Workflow
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. JP2011001330A - Method for producing 4-nitrophenyl chloroformate - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Preventing Hydrolysis of 4-Nitrophenyl Chloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl chloroacetate. The focus is to address and prevent its unwanted hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a reactive chemical used in organic synthesis, particularly for introducing a chloroacetyl group to nucleophiles like amines and alcohols. The ester bond in this compound is susceptible to hydrolysis, a reaction with water, which cleaves the molecule into 4-nitrophenol and chloroacetic acid. This side reaction is a concern because it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can complicate purification.
Q2: What are the main factors that promote the hydrolysis of this compound?
A2: The primary factors that promote the hydrolysis of this compound are:
-
Presence of Water: As the reactant in hydrolysis, even trace amounts of water in the reaction mixture can lead to significant degradation of the ester.
-
Basic Conditions: The hydrolysis of esters is significantly accelerated under basic conditions (high pH). The presence of basic reagents, such as tertiary amines, can increase the rate of hydrolysis if water is present.
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of all chemical reactions, including hydrolysis.
Q3: How can I visually detect if hydrolysis of this compound has occurred?
A3: A common visual indicator of hydrolysis is the appearance of a yellow color in the reaction mixture. This is due to the formation of the 4-nitrophenolate ion under neutral to basic conditions, which has a distinct yellow hue. While the presence of a yellow color is a strong indication of hydrolysis, its absence does not entirely rule out the possibility, especially under acidic conditions where 4-nitrophenol is protonated and colorless.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide provides a systematic approach to troubleshoot and prevent the hydrolysis of this compound during your experiments.
Issue 1: Low Yield of Desired Product and/or Presence of 4-Nitrophenol Impurity
Potential Cause: Unintentional hydrolysis of this compound.
Solutions:
-
Ensure Anhydrous Reaction Conditions: The most critical step in preventing hydrolysis is the rigorous exclusion of water from the reaction system.
-
Dry Solvents: Use freshly dried, anhydrous solvents. The choice of drying agent depends on the solvent.
-
Flame-Dry Glassware: All glassware should be thoroughly flame-dried under vacuum or in an oven (e.g., at 120°C overnight) immediately before use to remove adsorbed moisture. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A simple setup involves using a balloon filled with inert gas connected to the reaction flask via a needle. For more sensitive reactions, a Schlenk line or a glovebox is recommended.
-
-
Control of Reaction Temperature:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, reactions involving this compound can be carried out at 0°C or even lower to minimize side reactions, including hydrolysis.
-
-
Careful Addition of Reagents:
-
If your reaction requires a base (e.g., triethylamine, pyridine), ensure it is anhydrous. Add the base slowly to the reaction mixture, especially at low temperatures, to control any exothermic processes that could locally increase the temperature.
-
Issue 2: Reaction Mixture Turns Yellow Upon Addition of Base
Potential Cause: Rapid hydrolysis of this compound catalyzed by the base in the presence of trace water.
Solutions:
-
Verify Anhydrous Conditions: Re-evaluate all sources of potential water contamination as described in Issue 1.
-
Order of Reagent Addition: In some cases, the order of addition can be critical. Consider adding the this compound solution to the mixture of your substrate and base, rather than adding the base to a solution containing this compound. This ensures the reactive acylating agent is consumed by the desired nucleophile as quickly as it is introduced.
-
Choice of Base: While tertiary amines are common, their basicity can promote hydrolysis. If possible, consider if a less basic amine or a non-nucleophilic base is suitable for your specific reaction.
Data Presentation
| Solvent | Relative Polarity | Hydrogen Bond Acceptor Strength | Expected Stability of this compound (Qualitative) |
| Dichloromethane (DCM) | Low | Weak | High |
| Tetrahydrofuran (THF) | Medium | Moderate | Moderate |
| Acetonitrile (MeCN) | High | Moderate | Moderate to Low |
| Dimethylformamide (DMF) | High | Strong | Low |
Note: This table provides a general guideline. The actual stability will also depend on the purity of the solvent and the specific reaction conditions. It is always recommended to use freshly dried solvents.
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound under Anhydrous Conditions
This protocol provides a general procedure for the N-chloroacetylation of a primary amine, emphasizing the measures to prevent hydrolysis.
Materials:
-
Primary amine
-
This compound
-
Anhydrous triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel, septa, and needles
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Flame-dry a two-necked round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Equip the flask with a rubber septum and a nitrogen/argon inlet.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve this compound (1.05 equivalents) in a separate flame-dried flask containing anhydrous DCM. Using a syringe, add this solution dropwise to the cold, stirred amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Mandatory Visualizations
Hydrolysis of this compound
Caption: The hydrolysis of this compound yields 4-nitrophenol and chloroacetic acid.
Troubleshooting Workflow for Preventing Hydrolysis
Caption: A logical workflow for troubleshooting and preventing the hydrolysis of this compound.
Technical Support Center: Removal of Unreacted 4-Nitrophenyl Chloroacetate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted 4-nitrophenyl chloroacetate from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when working with this compound?
A1: Besides your desired product, common impurities include unreacted this compound, and its hydrolysis products: 4-nitrophenol and chloroacetic acid. The presence of these impurities can complicate downstream applications and analytical characterization.
Q2: How can I detect the presence of unreacted this compound in my reaction mixture?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction and detecting the presence of this compound. A recommended starting solvent system (mobile phase) is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm), as the nitrophenyl group is UV-active.
Q3: What are the primary methods for removing unreacted this compound?
A3: The most common and effective methods for removing unreacted this compound are:
-
Aqueous Work-up with a Mild Base: This involves liquid-liquid extraction using a mild basic solution to hydrolyze the unreacted ester and extract the resulting water-soluble salts.
-
Column Chromatography: This technique separates compounds based on their polarity, and it is highly effective for isolating the desired product from unreacted starting material and byproducts.
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method, provided a suitable solvent is identified in which the solubility of your product and the impurities differ significantly.
Q4: What are the safety precautions I should take when handling this compound?
A4: this compound is classified as an irritant.[1] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For more detailed information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent presence of this compound after aqueous work-up. | 1. Incomplete hydrolysis. 2. Insufficient mixing during extraction. 3. Incorrect pH of the aqueous solution. | 1. Increase the stirring time or use a slightly more concentrated basic solution (e.g., 5% sodium bicarbonate). 2. Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous phases. 3. Check the pH of the aqueous layer to ensure it is basic enough to promote hydrolysis. |
| Co-elution of the desired product and this compound during column chromatography. | The polarity of the eluent is too high, or the polarity of the product and impurity are very similar. | 1. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). 2. Try a different solvent system. 3. Consider using a different stationary phase if available. |
| Low recovery of the desired product after purification. | 1. Product degradation during basic work-up. 2. Loss of product during extraction into the aqueous layer. 3. Product remains adsorbed on the chromatography column. | 1. Use a milder base (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure. 2. If your product has acidic or basic functionalities, adjust the pH of the aqueous wash accordingly to minimize its solubility. 3. After collecting your product fractions, flush the column with a more polar solvent to check for any remaining product. |
| Formation of a yellow color in the organic layer during work-up. | This is likely due to the formation of 4-nitrophenolate, the deprotonated form of 4-nitrophenol, which is a hydrolysis product. | This is expected. The 4-nitrophenolate is water-soluble and will be removed with the aqueous layer during extraction. Multiple washes may be necessary to completely remove the yellow color. |
Experimental Protocols
Protocol 1: Removal by Aqueous Work-up (Liquid-Liquid Extraction)
This method relies on the base-catalyzed hydrolysis of this compound to the more water-soluble 4-nitrophenol and chloroacetic acid.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains your desired product, and the aqueous layer contains the sodium salts of 4-nitrophenol and chloroacetic acid.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then brine. This helps to remove any remaining water-soluble impurities and salts.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling the flask.
-
Filter the drying agent from the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Assess the purity of the product by TLC.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the desired product from unreacted this compound based on differences in polarity.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Determine the appropriate eluent system: Use TLC to find a solvent system that provides good separation between your desired product and this compound. A good target Rf value for your product is typically between 0.3 and 0.5.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column: Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solubility of 4-Nitrophenyl Acetate (a related compound)
| Solvent | Solubility | Reference |
| Ethanol | 100 mg/mL (with heat) | [2] |
| Water | Limited | [2] |
Note: This data is for 4-nitrophenyl acetate and should be used as an approximation for this compound.
Visualizations
Experimental Workflow for Removal by Aqueous Work-up
Caption: Workflow for the removal of impurities via aqueous work-up.
Decision-Making Logic for Purification Method Selection
References
Technical Support Center: 4-Nitrophenyl Chloroacetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Nitrophenyl chloroacetate.
Troubleshooting Guide
Incomplete reactions with this compound can be a significant impediment to research and development. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Low or No Product Yield
An incomplete reaction is often characterized by the presence of a significant amount of starting material after the expected reaction time.
| Potential Cause | Recommended Solutions |
| Insufficiently Reactive Nucleophile | The nucleophilicity of the substrate (e.g., alcohol or amine) is crucial. Sterically hindered or electron-deficient nucleophiles may react slowly. Consider using a stronger base or a catalyst to enhance nucleophilicity. Increasing the reaction temperature can also be beneficial, but monitor for potential side reactions. |
| Inadequate Stoichiometry | An incorrect molar ratio of reactants can lead to an incomplete reaction. Ensure precise measurement of both the nucleophile and this compound. A slight excess (1.05-1.2 equivalents) of the this compound may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or HPLC to avoid decomposition of reactants or products. |
| Presence of Moisture | This compound is sensitive to moisture and can hydrolyze. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Impure Reagents | Impurities in the starting materials or solvents can interfere with the reaction. Use high-purity reagents and solvents. If necessary, purify the starting materials before use. |
| Inefficient Mixing | For heterogeneous reactions or reactions with poor solubility, vigorous stirring is essential to ensure all reactants are in close contact. |
Issue: Formation of Multiple Products/Impurities
The presence of multiple spots on a TLC plate in addition to the starting material and desired product indicates the formation of byproducts.
| Potential Cause | Recommended Solutions |
| Hydrolysis of this compound | The presence of water can lead to the hydrolysis of the ester, forming 4-nitrophenol, which often imparts a yellow color to the reaction mixture.[1] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. |
| Side Reactions of the Nucleophile | The nucleophile may undergo side reactions under the reaction conditions. Optimize the reaction temperature and time to minimize these competing reactions. |
| Di-acylation or Poly-acylation | For nucleophiles with multiple reactive sites, over-acylation can occur.[2] Use a stoichiometric amount of this compound and add it dropwise to the reaction mixture to control the reaction. |
| Degradation of Product | The desired product may be unstable under the reaction conditions, especially at elevated temperatures or over prolonged reaction times. Monitor the reaction progress and work up the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow. What does this indicate?
A1: A yellow coloration in the reaction mixture often indicates the formation of 4-nitrophenol or the 4-nitrophenolate ion.[1] This is typically a result of the hydrolysis of this compound due to the presence of moisture. While small amounts of 4-nitrophenol may not significantly impact the overall yield, its presence suggests that your reaction conditions are not entirely anhydrous.
Q2: What is the role of a base in the acylation reaction with this compound?
A2: The acylation of alcohols or amines with this compound produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction to neutralize the HCl.[3] This prevents the protonation of the nucleophile, which would render it unreactive, and drives the reaction to completion.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the best solvents for reactions with this compound?
A4: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices due to their inertness and ability to dissolve a wide range of reactants.[2]
Q5: How can I purify my product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the base hydrochloride salt and any unreacted starting materials. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the acylation of alcohols and amines with acylating agents similar to this compound. These can be used as a starting point for optimizing your reaction.
| Parameter | Alcohols | Amines |
| Stoichiometry (Nucleophile:Acylating Agent:Base) | 1 : 1.05-1.2 : 1.1-1.5 | 1 : 1.05-1.2 : 1.1-1.5 |
| Solvent | Anhydrous DCM, THF | Anhydrous DCM, THF, Acetonitrile |
| Base | Triethylamine, Pyridine | Triethylamine, Pyridine, DBU |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours | 1-6 hours |
| Typical Yield | 70-95% | 80-98% |
Experimental Protocols
General Protocol for the Acylation of an Alcohol with this compound
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirring alcohol solution at 0 °C over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General mechanism for nucleophilic acyl substitution.
Caption: Troubleshooting workflow for incomplete reactions.
References
Managing Exothermic Reactions with 4-Nitrophenyl Chloroacetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 4-Nitrophenyl chloroacetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring procedural safety and reaction control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a reactive chemical intermediate commonly used as an acylating agent in organic synthesis. Its utility lies in its ability to introduce a chloroacetyl group onto various nucleophiles, such as amines, alcohols, and thiols. This functionality is particularly valuable in the synthesis of peptides and other complex organic molecules. The 4-nitrophenyl group acts as a good leaving group, facilitating the acylation reaction.
Q2: What makes reactions with this compound potentially hazardous?
Reactions involving this compound, particularly with strong nucleophiles like primary and secondary amines, can be highly exothermic. An exothermic reaction is one that releases a significant amount of heat.[1][2] If this heat is not effectively dissipated, it can lead to a rapid increase in the reaction temperature. This can cause the reaction rate to accelerate uncontrollably, a dangerous situation known as a thermal runaway.[1][3][4] A thermal runaway can result in a sudden increase in pressure, boiling of the solvent, and potentially forceful ejection of the reactor contents or even an explosion.
Q3: What are the primary signs of a runaway reaction?
Key indicators of a potential runaway reaction include:
-
A sudden and rapid increase in the temperature of the reaction mixture.
-
An unexpected increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled boiling of the solvent, even with cooling applied.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
The evolution of large quantities of gas or fumes.
Q4: What immediate steps should be taken if a thermal runaway is suspected?
If you suspect a thermal runaway, prioritize personal safety above all else.
-
Activate the laboratory's emergency alarm and alert all personnel in the immediate vicinity to evacuate.
-
If it is safe to do so, immediately remove any heating source from the reaction.
-
If possible and safe, increase the cooling to the reactor.
-
Do not attempt to quench the reaction with a large volume of cold liquid, as this can cause thermal shock and vessel failure.
-
Evacuate the laboratory and follow your institution's emergency procedures.[5][6][7]
Troubleshooting Guide: Managing Exothermic Reactions
This guide provides specific troubleshooting advice for common issues encountered during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase upon reagent addition. | 1. Rate of addition of this compound or nucleophile is too fast.2. Concentration of reagents is too high.3. Inadequate cooling or stirring. | 1. Add the limiting reagent dropwise or in small portions, monitoring the temperature closely after each addition.2. Dilute the reaction mixture with an appropriate inert solvent.3. Ensure the reaction vessel is adequately immersed in a cooling bath and that stirring is vigorous enough for efficient heat transfer. |
| Localized "hot spots" or charring in the reaction mixture. | 1. Poor mixing of reagents.2. Addition of a solid reagent directly to the reaction mixture without proper dissolution. | 1. Increase the stirring rate to ensure homogeneous mixing.2. If possible, dissolve the solid reagent in an appropriate solvent and add it as a solution. |
| Reaction temperature continues to rise even after addition is complete. | 1. The reaction has a significant induction period.2. The cooling capacity is insufficient for the scale of the reaction. | 1. Maintain cooling and be prepared for a delayed exotherm. For future experiments, consider a slower addition rate.2. Reduce the scale of the reaction or use a more efficient cooling system (e.g., a larger cooling bath, a cryostat). |
| Unexpected pressure build-up in the reaction vessel. | 1. Evolution of gaseous byproducts (e.g., HCl if moisture is present).2. Solvent is boiling due to excessive heat. | 1. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are anhydrous.2. Immediately improve cooling to the reaction vessel. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound with Temperature Monitoring
This protocol provides a general methodology for the acylation of a generic nucleophile (e.g., a primary amine) with this compound, emphasizing temperature control.
Materials:
-
This compound
-
Nucleophile (e.g., primary amine)
-
Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Dissolve the nucleophile in the anhydrous solvent and cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the this compound solution to the stirred nucleophile solution via the addition funnel.
-
Crucially, monitor the internal temperature of the reaction mixture throughout the addition. Maintain the temperature below 5 °C.
-
If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, continuing to monitor the temperature.
-
Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), proceed with the quenching procedure.
Protocol 2: Quenching Procedure for Acylation Reactions
Quenching is a critical step to safely terminate the reaction and neutralize any unreacted reagents.
Procedure:
-
Ensure the reaction mixture is cooled to 0 °C or below.
-
Slowly and cautiously add a quenching agent. For reactions with unreacted this compound, a dilute aqueous solution of a weak base like sodium bicarbonate can be used.
-
Be aware that the quenching process itself can be exothermic. [3] Add the quenching solution dropwise, monitoring the temperature.
-
If significant gas evolution is observed, pause the addition to allow it to subside.
-
Once the quenching is complete, the reaction mixture can be safely warmed to room temperature for workup.
Quantitative Data Summary
| Nucleophile Class | Relative Reactivity | Expected Heat of Reaction (Qualitative) | Recommended Control Measures |
| Primary Amines | High | High | Slow addition at low temperature (0 °C or below), dilute conditions. |
| Secondary Amines | High | High | Slow addition at low temperature (0 °C or below), dilute conditions. |
| Alcohols | Moderate | Moderate | Can often be run at room temperature with careful monitoring, but initial cooling is recommended. |
| Thiols | Moderate | Moderate | Similar to alcohols, initial cooling is a good precautionary measure. |
| Water (Hydrolysis) | Low | Low to Moderate | Generally less vigorous, but can be accelerated by heat or catalysts. |
Visualizations
Signaling Pathway for a Controlled vs. Runaway Reaction
Caption: Logical flow of a controlled versus a runaway exothermic reaction.
Experimental Workflow for Safe Acylation
Caption: Step-by-step workflow for a safe acylation experiment.
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization | MDPI [mdpi.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Coupling: 4-Nitrophenyl Chloroacetate vs. DCC/NHS Chemistry
In the realm of bioconjugation and synthetic chemistry, the efficient formation of stable amide bonds is a cornerstone for creating complex molecules, from antibody-drug conjugates to novel biomaterials. For researchers, scientists, and drug development professionals, the choice of coupling chemistry is a critical decision that impacts reaction efficiency, product purity, and overall experimental success. This guide provides an objective comparison between two prevalent methods for activating carboxylic acids for amine coupling: the use of 4-Nitrophenyl chloroacetate and the widely adopted dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) system.
This comparison delves into the reaction mechanisms, quantitative performance metrics, and practical considerations of each method, supported by experimental data to inform your selection of the most suitable technique for your specific application.
At a Glance: Key Performance Characteristics
To facilitate a rapid comparison, the following table summarizes the key performance indicators for this compound and DCC/NHS coupling.
| Feature | This compound | DCC/NHS Coupling |
| Reactive Group | 4-Nitrophenyl activated ester | N-Hydroxysuccinimide (NHS) ester |
| Primary Target | Primary and secondary amines | Primarily primary amines |
| Coupling Efficiency/Yield | Variable, can be high (up to 93-100% in specific applications)[1] | Generally high (70-90% for amide formation)[2] |
| Reaction Speed | Generally rapid | Activation step followed by coupling; can be a one-pot reaction |
| Stability of Activated Intermediate | 4-Nitrophenyl esters are relatively stable but susceptible to hydrolysis | O-acylisourea intermediate is highly unstable; NHS ester is more stable but still prone to hydrolysis |
| Byproducts | 4-Nitrophenol (colored, allows for spectroscopic monitoring) | Dicyclohexylurea (DCU) (insoluble, requires filtration) |
| Common Side Reactions | Hydrolysis of the ester | Racemization, N-acylurea formation, hydrolysis of NHS ester |
| Solubility | Generally soluble in organic solvents | DCC is soluble in organic solvents; EDC (a water-soluble alternative) is available. DCU byproduct is poorly soluble. |
Reaction Mechanisms
Understanding the underlying chemical transformations is crucial for optimizing reaction conditions and troubleshooting potential issues.
This compound Coupling
This compound is an activated ester. The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. The reaction proceeds through a direct nucleophilic acyl substitution mechanism.
DCC/NHS Coupling
The DCC/NHS method is a two-step, one-pot reaction. First, DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. The NHS ester then reacts with a primary amine to form the desired amide bond.[3]
Quantitative Performance Comparison
Reaction Yield
| Coupling Method | Substrate/Application | Reported Yield | Reference |
| 4-Nitrophenyl ester | Radiolabeling of benzylamine | 93-100% | [1] |
| DCC/NHS | General amide synthesis | 70-90% | [2] |
| DCC/DMAP/HOBt | Amide synthesis with electron-deficient amines | 51% | [4] |
| EDC/DMAP/HOBt | Amide synthesis with electron-deficient amines | 11-19% | [4] |
It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Stability and Hydrolysis
The stability of the activated ester is a critical factor, as hydrolysis is a competing reaction that reduces the yield of the desired conjugate.
| Activated Ester | Condition | Rate Constant (k) | Reference |
| p-Toluic acid, 4-nitrophenyl ester | Alkaline hydrolysis in 50% (v/v) MeCN-H₂O at 25°C | 0.0435 M⁻¹s⁻¹ | [5] |
| m-Toluic acid, 4-nitrophenyl ester | Alkaline hydrolysis in 50% (v/v) MeCN-H₂O at 25°C | 0.163 M⁻¹s⁻¹ | [5] |
| o-Toluic acid, 4-nitrophenyl ester | Alkaline hydrolysis in 50% (v/v) MeCN-H₂O at 25°C | 0.00340 M⁻¹s⁻¹ | [5] |
The hydrolysis of 4-nitrophenyl esters can be conveniently monitored spectrophotometrically due to the release of the chromogenic 4-nitrophenolate ion.[5] The rate of hydrolysis is influenced by steric and electronic factors of the carboxylic acid. NHS esters are also susceptible to hydrolysis, which is a significant competing reaction in aqueous buffers.
Experimental Protocols
The following are generalized protocols for amine coupling using both methods. Optimization for specific substrates is highly recommended.
Protocol 1: Amine Coupling using this compound
This protocol describes a general procedure for the acylation of an amine with this compound.
Materials:
-
Amine-containing molecule
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous solvent.
-
Add an equimolar amount or a slight excess of the base to the solution.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amine Coupling using DCC/NHS
This protocol outlines a general procedure for coupling a carboxylic acid to a primary amine using DCC and NHS.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and NHS (1.0-1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled mixture with stirring.
-
Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Making an Informed Choice
Both this compound and DCC/NHS coupling are effective methods for forming amide bonds, each with its own set of advantages and disadvantages.
This compound offers a more direct approach, acting as a pre-activated ester that can react directly with amines. The release of 4-nitrophenol provides a convenient method for monitoring the reaction progress spectrophotometrically. This method can be advantageous when a simple, one-step coupling is desired and the starting material is amenable to the synthesis of the 4-nitrophenyl ester.
DCC/NHS coupling , on the other hand, is a highly versatile and widely used method for in situ activation of carboxylic acids. The use of NHS to form a more stable activated ester intermediate helps to improve coupling efficiency and reduce some side reactions compared to using DCC alone.[6] However, the formation of the insoluble dicyclohexylurea (DCU) byproduct necessitates a filtration step, which can sometimes complicate purification. For aqueous applications, the water-soluble carbodiimide, EDC, is a common alternative to DCC.
Ultimately, the optimal choice of coupling chemistry depends on several factors, including the nature of the substrates, the desired reaction scale, the required purity of the final product, and the available analytical capabilities for monitoring the reaction and characterizing the product. For sensitive substrates prone to racemization, careful selection of coupling reagents and additives is crucial. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision for their specific synthetic or bioconjugation needs.
References
- 1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. bachem.com [bachem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
A Comparative Guide to Acylation Reagents: Exploring Alternatives to 4-Nitrophenyl Chloroacetate
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins and peptides, the choice of acylation reagent is a critical determinant of reaction efficiency, selectivity, and the integrity of the final conjugate. While 4-nitrophenyl chloroacetate has been utilized for acylation, a range of alternative reagents offer distinct advantages in terms of reactivity, stability in aqueous environments, and ease of use. This guide provides an objective comparison of common alternatives, including N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and N-acyl imidazoles, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific bioconjugation needs.
Performance Comparison of Acylation Reagents
The efficacy of an acylation reagent is primarily dictated by its reactivity towards primary amines (e.g., lysine residues and N-termini of proteins) and its stability against hydrolysis in the aqueous buffers typically used for biomolecule manipulation. An ideal reagent exhibits high reactivity with the target amine while maintaining stability in solution to maximize conjugation yield and minimize reagent consumption.
Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents, demonstrating both enhanced stability and reactivity compared to the more traditional N-hydroxysuccinimide (NHS) esters and nitrophenyl esters.[1][2][3] The strong electron-withdrawing nature of the pentafluorophenyl group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.[4][5] Concurrently, the pentafluorophenolate anion is an excellent leaving group, further accelerating the reaction.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the performance of various acylation reagents. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and performance can vary depending on the specific protein, buffer composition, and reaction parameters.
Table 1: Comparative Stability of Active Esters in Aqueous Solution
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [3] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [3] |
| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes | [3] |
| Anhydride | Aqueous Acetonitrile | ~140 hours | [3] |
Table 2: Comparative Reaction Kinetics of Active Esters
| Active Ester Platform | Nucleophile | Pseudo-first-order Rate Constant (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ | [1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ | [1] |
Note: One study highlighted that a PFP ester (OPFP) reacts approximately 111 times faster than a nitrophenyl ester (ONp).[1]
Experimental Protocols
Detailed methodologies for protein acylation are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for the use of PFP esters and NHS esters.
Protocol 1: General Protein Labeling with a Pentafluorophenyl (PFP) Ester
This protocol outlines a standard procedure for conjugating a PFP ester-activated molecule to a protein.[4][6]
Materials:
-
Protein of interest (0.5–5 mg/mL)
-
PFP ester-activated molecule
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)[4]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Purification system (e.g., desalting column, dialysis cassette)[1]
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer does not contain primary amines like Tris or glycine.[1]
-
PFP Ester Solution Preparation: PFP esters are moisture-sensitive.[1][6] Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1] Do not prepare stock solutions for long-term storage.[1]
-
Conjugation Reaction: While gently vortexing, add the PFP ester solution to the protein solution. A molar ratio of approximately 5–15× of the PFP ester to the antibody/protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5]
-
Quenching (Optional): To terminate the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[5]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.
Protocol 2: General Protein Labeling with an N-Hydroxysuccinimide (NHS) Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule.[7][8][9]
Materials:
-
Protein of interest
-
NHS ester-activated molecule
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[7][10]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]
-
Purification system (e.g., gel filtration column)[10]
Procedure:
-
Buffer Exchange: Ensure the protein is in a buffer at the optimal pH of 8.3-8.5 and is free of primary amines.[7][10]
-
NHS Ester Solution Preparation: Dissolve the NHS ester in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.[8][10]
-
Reaction Initiation: Add the NHS ester solution to the protein solution. A common starting point is a molar excess of 8-fold of the NHS ester.[7]
-
Incubation: Gently stir the reaction mixture at room temperature for 1 hour in the dark.[10]
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a gel filtration column.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows in protein acylation.
Caption: Logical flow demonstrating the advantages of PFP esters.
Caption: General experimental workflow for protein acylation.
Conclusion
While this compound can be used for acylation, reagents like pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters offer a more robust and efficient toolkit for the modification of proteins and peptides. In particular, PFP esters demonstrate superior stability in aqueous media and faster reaction kinetics, leading to higher conjugation yields and improved reproducibility.[1][3] The choice of acylation reagent will ultimately depend on the specific application, the nature of the biomolecule, and the desired degree of modification. The provided protocols and comparative data serve as a valuable resource for researchers to select and optimize their acylation strategies, paving the way for the successful development of novel bioconjugates for therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
A Comparative Guide to Acylating Agents: 4-Nitrophenyl Chloroacetate vs. 4-Nitrophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes, including high yields, specificity, and efficiency. Among the myriad of available reagents, 4-nitrophenyl esters and chloroformates stand out for their utility in forming ester, carbamate, and carbonate linkages, which are crucial in peptide synthesis, the installation of protecting groups, and the development of prodrugs. This guide provides an objective comparison of two such reagents: 4-nitrophenyl chloroacetate and 4-nitrophenyl chloroformate, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Introduction to the Reagents
Both this compound and 4-nitrophenyl chloroformate are activated esters that leverage the electron-withdrawing nature of the 4-nitrophenyl group to facilitate nucleophilic acyl substitution. The 4-nitrophenoxide ion is an excellent leaving group, enhancing the reactivity of the carbonyl center towards nucleophiles such as alcohols and amines.
This compound is an ester of chloroacetic acid and 4-nitrophenol. Its reactivity is centered around the chloroacetyl group, making it suitable for introducing a chloroacetamide moiety.
4-Nitrophenyl Chloroformate is an ester of chloroformic acid and 4-nitrophenol. It is a highly versatile reagent used for the synthesis of carbonates and carbamates and for activating hydroxyl and amino groups.[1][2]
Performance Comparison
The primary difference in performance between these two reagents lies in their reactivity and the nature of the functional group they introduce.
Reactivity: 4-Nitrophenyl chloroformate is generally more reactive than this compound. The presence of the highly electronegative chlorine atom directly attached to the carbonyl carbon in the chloroformate makes it a more potent electrophile compared to the chloroacetate, where the chlorine is on the alpha-carbon. This higher reactivity often translates to faster reaction times and milder reaction conditions for the chloroformate.
Applications:
-
4-Nitrophenyl Chloroformate is extensively used as a coupling agent in the synthesis of ureas, carbamates, and carbonates.[3] It is a key reagent for the introduction of protecting groups for amines and alcohols in multi-step syntheses.[2] Its role as an activating agent in peptide bond formation is also well-documented.[2]
-
This compound is utilized to introduce the chloroacetyl group. This functionality can be a precursor for further synthetic transformations or can be part of the final molecular structure, for instance, in the synthesis of certain bioactive compounds.
Yields and Byproducts: Both reagents can provide good to excellent yields depending on the substrate and reaction conditions. A common byproduct in reactions with both reagents is 4-nitrophenol, which can be easily monitored spectrophotometrically due to its yellow color, and is typically removed during workup and purification.[4]
Quantitative Data Summary
| Reagent | Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenyl Chloroformate | Benzyl Alcohol | 4-Nitrophenyl benzylcarbonate | Methylene Chloride | Triethylamine | RT | - | 94 | [4] |
| 4-Nitrophenyl Chloroformate | Benzylamine | 4-Nitrophenyl benzylcarbamate | Methylene Chloride | Triethylamine | 0 | - | 72 | [4] |
| 4-Nitrophenyl Chloroformate | 5'-O-Tritylthymidine | 4-Nitrophenyl-5'-O-tritylthymidine-3'-carbonate | - | - | RT | - | 89 | [1] |
| 4-Nitrophenyl Chloroformate | 6-(Tritylthio)hexane-1-amine | p-Nitrophenyl carbamate derivative | THF | DIEA | RT | 2 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenyl Benzylcarbonate using 4-Nitrophenyl Chloroformate [4]
-
Dissolve benzyl alcohol (1 equivalent) in methylene chloride.
-
Add triethylamine (1 equivalent) to the solution.
-
Add 4-nitrophenyl chloroformate (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Concentrate the crude reaction mixture in vacuo.
-
Purify the product by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes to yield 4-nitrophenyl benzylcarbonate as off-white crystals (94% yield).
Protocol 2: Synthesis of a p-Nitrophenyl Carbamate Derivative using 4-Nitrophenyl Chloroformate [5]
-
Suspend 6-(tritylthio)hexane-1-amine (1 equivalent) and 4-nitrophenyl chloroformate (1.2 equivalents) in dry tetrahydrofuran (THF).
-
Add N,N-diisopropylethylamine (DIEA) (1.5 equivalents) to the suspension.
-
Stir the resulting solution at room temperature for 2 hours.
-
Acidify the reaction mixture by adding acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain the p-nitrophenyl carbamate product.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general reaction pathways and a logical comparison of the two reagents.
References
A Comparative Guide to the Efficacy of 4-Nitrophenyl Chloroacetate in Diverse Reaction Media
For researchers, scientists, and professionals in drug development, the choice of an appropriate acylating agent and corresponding reaction medium is critical for successful synthesis. This guide provides an objective comparison of the performance of 4-Nitrophenyl chloroacetate (4-NPCA) in various reaction media and contrasts its efficacy with common alternatives, supported by experimental data.
Performance of Acylating Agents: A Quantitative Comparison
The efficacy of an acylation reaction is highly dependent on the substrate, the acylating agent, the solvent, and the reaction conditions. Below are tables summarizing the performance of this compound and its alternatives in different scenarios.
Table 1: Efficacy of Acetic Anhydride for the Acetylation of 4-Nitrobenzyl Alcohol in Various Solvents
This table illustrates the significant impact of the reaction medium on the yield of acetylation using acetic anhydride. Toluene proved to be the most effective solvent for this particular reaction.
| Solvent | Reaction Time (h) | Yield (%) |
| Toluene | 24 | >99[1] |
| Ethyl Acetate | 24 | 93[1] |
| Tetrahydrofuran (THF) | 24 | 90[1] |
| Acetonitrile | 48 | 90[1] |
| Dichloromethane (DCM) | 48 | 85[1] |
| Diethyl Ether | 48 | 75[1] |
Table 2: Comparison of Acetic Anhydride and Acetyl Chloride for the Acetylation of Alcohols and Phenols
This data highlights the higher reactivity of acetyl chloride, which consistently leads to shorter reaction times and high yields compared to acetic anhydride for a range of substrates under solvent-free conditions with a zinc chloride catalyst.[2]
| Substrate | Acylating Agent | Reaction Time (min) | Yield (%) |
| Alcohols | |||
| Benzyl alcohol | Acetic Anhydride | 90 | 92[2] |
| Acetyl Chloride | 15 | 95[2] | |
| Cyclohexanol | Acetic Anhydride | 120 | 88[2] |
| Acetyl Chloride | 20 | 93[2] | |
| tert-Butanol | Acetic Anhydride | 180 | 85[2] |
| Acetyl Chloride | 30 | 90[2] | |
| Phenols | |||
| Phenol | Acetic Anhydride | 60 | 94[2] |
| Acetyl Chloride | 10 | 96[2] | |
| p-Cresol | Acetic Anhydride | 75 | 93[2] |
| Acetyl Chloride | 12 | 95[2] | |
| p-Nitrophenol | Acetic Anhydride | 120 | 90[2] |
| Acetyl Chloride | 25 | 94[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings.
Protocol 1: General Procedure for the Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Expansive Graphite
A mixture of the alcohol or phenol (10 mmol), acetic anhydride (2 equivalents for each hydroxyl group), and expansive graphite (200 mg) is stirred at room temperature or reflux.[3] For reactions utilizing a solvent, 5 mL of dichloromethane or chloroform is added.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the expansive graphite can be recovered by filtration for reuse.[3]
Protocol 2: Acetylation of Alcohols with Acetic Anhydride using N,N-dichloro-4-methylbenzenesulphonimide as a Catalyst
To a solution of the alcohol (1 mmol) and acetic anhydride (1.5-10 mmol) in dichloromethane (7 mL), the catalyst (0.05-0.3 mmol) is added at room temperature.[4] The mixture is stirred until the starting alcohol is completely consumed, as monitored by TLC.[4] The reaction is then quenched with water (15 mL) and extracted with dichloromethane (30 mL).[4] The organic layer is separated, and the solvent is evaporated. n-Hexane (20 mL) is added to the residue, and the insoluble 4-methylbenzenesulphonimide is removed by filtration.[4] The final product is obtained after removing the solvent under reduced pressure.[4]
Protocol 3: Acylation of Amines with Anhydrides in an Aqueous Medium
The amine is first converted to its water-soluble hydrochloride salt using aqueous HCl.[5] Acetic anhydride is added to this aqueous solution; no reaction occurs at this stage as the amine is protonated and non-nucleophilic.[5] Sodium bicarbonate (NaHCO₃) is then added to the mixture. This liberates the free amine, which then reacts with the acetic anhydride to form the acylated product.[5]
Visualizing Experimental and Logical Workflows
Diagram 1: General Experimental Workflow for Acylation
Caption: A generalized workflow for a typical acylation reaction.
Diagram 2: Decision Tree for Selecting an Acylating Agent
Caption: A decision guide for choosing an appropriate acylating agent.
References
A Comparative Guide to Acylating Agents for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the acylation of amines, alcohols, and phenols is a fundamental and frequently employed transformation. The choice of acylating agent is a critical parameter that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of common acylating agents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific synthetic needs.
Performance Comparison of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1] This trend is a direct consequence of the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are the most reactive due to the strong inductive effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. Acid anhydrides are less reactive than acyl chlorides, offering a balance between reactivity and handling convenience. Carboxylic acids themselves are generally unreactive and require activation with a coupling agent to be effective acylating agents.
The following table summarizes the yield of acylated products using different acylating agents for a variety of amine, alcohol, and phenol substrates. The data has been compiled from studies utilizing a zinc chloride catalyst under solvent-free conditions at room temperature, providing a consistent basis for comparison.
Table 1: Comparative Yield of Acylated Products with Different Acylating Agents
| Substrate Category | Substrate | Acylating Agent | Product | Reaction Time (min) | Yield (%) | Reference |
| Amines | Aniline | Acetic Anhydride | Acetanilide | 10 | 95 | [2] |
| Aniline | Acetyl Chloride | Acetanilide | 5 | 98 | [2] | |
| 4-Nitroaniline | Acetic Anhydride | 4-Nitroacetanilide | 15 | 96 | [2] | |
| 4-Nitroaniline | Acetyl Chloride | 4-Nitroacetanilide | 10 | 98 | [2] | |
| Alcohols | Benzyl Alcohol | Acetic Anhydride | Benzyl Acetate | 30 | 92 | [2] |
| Benzyl Alcohol | Acetyl Chloride | Benzyl Acetate | 20 | 95 | [2] | |
| Cyclohexanol | Acetic Anhydride | Cyclohexyl Acetate | 45 | 90 | [2] | |
| Cyclohexanol | Acetyl Chloride | Cyclohexyl Acetate | 30 | 94 | [2] | |
| tert-Butanol | Acetic Anhydride | tert-Butyl Acetate | 120 | 70 | [2] | |
| tert-Butanol | Acetyl Chloride | tert-Butyl Acetate | 90 | 85 | [2] | |
| Phenols | Phenol | Acetic Anhydride | Phenyl Acetate | 25 | 93 | [2] |
| Phenol | Acetyl Chloride | Phenyl Acetate | 15 | 96 | [2] | |
| 4-Methoxyphenol | Acetic Anhydride | 4-Methoxyphenyl Acetate | 35 | 94 | [2] | |
| 4-Methoxyphenol | Acetyl Chloride | 4-Methoxyphenyl Acetate | 25 | 97 | [2] | |
| 4-Nitrophenol | Acetic Anhydride | 4-Nitrophenyl Acetate | 40 | 95 | [2] | |
| 4-Nitrophenol | Acetyl Chloride | 4-Nitrophenyl Acetate | 30 | 98 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the acylation of amines, alcohols, and phenols with acylating agents like acetic anhydride and acetyl chloride, utilizing a zinc chloride catalyst under solvent-free conditions.
General Procedure for the Acylation of Amines
A mixture of the amine (1 mmol), the acylating agent (1.1 mmol), and anhydrous zinc chloride (0.1 mmol) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
General Procedure for the Acylation of Alcohols and Phenols[2]
To a mixture of the alcohol or phenol (1 mmol) and anhydrous zinc chloride (0.5 mmol), the acylating agent (1 mmol) is added. The reaction mixture is then stirred at room temperature. The reaction is monitored by TLC. After the reaction is complete, the mixture is worked up by adding dichloromethane (CH₂Cl₂) and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to provide the nearly pure corresponding acylated product.[2]
Visualizing the Process: Experimental Workflow and Reagent Selection
To better illustrate the experimental process and the decision-making involved in selecting an acylating agent, the following diagrams are provided.
Caption: General experimental workflow for acylation.
Caption: Selecting an appropriate acylating agent.
References
A Researcher's Guide to Spectrophotometric Comparison of Nitrophenyl Esters in Enzyme Assays
For researchers, scientists, and drug development professionals, the accurate and efficient measurement of enzyme activity is a cornerstone of discovery. Chromogenic assays utilizing nitrophenyl esters offer a simple, sensitive, and continuous method for monitoring the activity of a wide range of hydrolytic enzymes. This guide provides a comprehensive comparison of commonly used nitrophenyl esters, supported by experimental data and detailed protocols, to aid in substrate selection and experimental design.
The fundamental principle of these assays lies in the enzymatic hydrolysis of a colorless nitrophenyl ester substrate. This reaction releases a nitrophenolate anion, which is intensely colored and can be readily quantified by measuring the increase in absorbance with a spectrophotometer. The rate of color formation is directly proportional to the enzyme's activity.
Comparative Analysis of Nitrophenyl-Based Substrates
The choice of a nitrophenyl ester is primarily dictated by the specific enzyme under investigation. Different enzymes exhibit distinct specificities for the ester's leaving group (para- or ortho-nitrophenol) and, in the case of esterases and lipases, the acyl chain length.
Spectrophotometric Properties of Nitrophenols
The end product of the enzymatic reaction, either p-nitrophenol (PNP) or o-nitrophenol (ONP), has a distinct yellow color under alkaline conditions. The absorbance maximum and the molar extinction coefficient are crucial parameters for calculating enzyme activity.
| Compound | Wavelength of Max. Absorbance (λmax) | Molar Extinction Coefficient (ε) | Typical Assay pH |
| p-Nitrophenol (PNP) | 400-410 nm | ~18,000 M⁻¹cm⁻¹ at pH > 8[1] | > 7.1 (pKa of PNP)[2] |
| o-Nitrophenol (ONP) | 405-420 nm | ~2.13 x 10⁴ M⁻¹cm⁻¹ at pH 10.2[3] | Alkaline[4] |
Note: Molar extinction coefficients can be influenced by pH and the composition of the assay buffer.[3][5]
Common Nitrophenyl Ester Substrates and Their Target Enzymes
The selection of the appropriate substrate is critical for optimal assay performance. The following table summarizes common nitrophenyl esters and their corresponding enzymes, along with typical kinetic parameters.
| Substrate | Abbreviation | Target Enzyme | Typical Km | Typical Vmax |
| p-Nitrophenyl Phosphate | PNPP | Alkaline Phosphatase, Acid Phosphatase, Protein Phosphatases | 0.5 - 10 mM (for protein phosphatases)[1] | Enzyme-dependent |
| o-Nitrophenyl-β-D-galactopyranoside | ONPG | β-Galactosidase | Enzyme-dependent | Enzyme-dependent |
| p-Nitrophenyl Acetate | pNPA | Esterases (e.g., Acetylcholinesterase), Lipases, Carbonic Anhydrase, α-Chymotrypsin | Enzyme-dependent | Enzyme-dependent |
| p-Nitrophenyl Butyrate | pNPB | Lipases | Enzyme-dependent | 0.95 U/mg protein (for wild-type lipase)[6] |
| p-Nitrophenyl Octanoate | pNPO | Lipases | Enzyme-dependent | 1.1 U/mg protein (for wild-type lipase)[6] |
| p-Nitrophenyl Palmitate | pNPPalm | Lipases | Enzyme-dependent | 0.18 U/mg protein (for wild-type lipase)[6] |
Note: Kinetic parameters (Km and Vmax) are highly dependent on the specific enzyme source, purity, and assay conditions.[7]
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for common enzyme assays using nitrophenyl esters.
Alkaline Phosphatase (ALP) Activity Assay using PNPP
This protocol is adapted for measuring ALP activity in various samples, including serum, tissue homogenates, and cell lysates.[8][9][10]
Materials:
-
Assay Buffer (e.g., AMP buffer, pH 10.5)[9]
-
p-Nitrophenyl Phosphate (PNPP) substrate solution (e.g., 2 mg/mL in Assay Buffer)[9]
-
Stop Solution (e.g., 1 N NaOH or 0.5 M EDTA)[1]
-
Standard: p-Nitrophenol (PNP) stock solution (e.g., 10.8 mmol/L)[9]
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Standards: Create a standard curve by preparing serial dilutions of the PNP stock solution in the Assay Buffer.
-
Sample Preparation: Prepare cell lysates, tissue homogenates, or dilute serum samples in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add your sample to the appropriate wells. Include blank (buffer only) and standard curve wells.
-
Initiate Reaction: Add the PNPP substrate solution to all wells except the standards.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-60 minutes), allowing the yellow color to develop.[8][11]
-
Stop Reaction: Add the Stop Solution to all wells to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the PNP concentration in the samples using the standard curve. Enzyme activity is typically expressed as units per volume or mass of protein (e.g., U/L or U/mg).
β-Galactosidase Activity Assay using ONPG
This assay is widely used to measure β-galactosidase activity, often as a reporter gene in molecular biology experiments.[11][12][13][14][15][16]
Materials:
-
Z-Buffer (or other suitable buffer, e.g., phosphate buffer pH 7.0)[13][14]
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-Buffer)[13][14]
-
Cell Lysis Reagent (e.g., PopCulture Reagent, or chloroform/SDS)[15]
-
Stop Solution (e.g., 1 M Na₂CO₃)
-
Microplate reader or spectrophotometer
Procedure:
-
Cell Culture and Lysis: Grow cells expressing β-galactosidase. Lyse the cells to release the enzyme.[11][15]
-
Reaction Setup: In a microplate or microfuge tubes, add the cell lysate.
-
Initiate Reaction: Add the ONPG solution to each sample and mix. Start a timer.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C or 37°C) and monitor for the development of a yellow color.[12][14] The incubation time can vary from minutes to hours depending on the enzyme activity.[11][14]
-
Stop Reaction: Add the Stop Solution to terminate the reaction.
-
Measurement: Measure the absorbance at 420 nm.[13] It is also important to measure the optical density of the cell culture at 600 nm (OD600) before lysis to normalize for cell number.[14][15]
-
Data Analysis: Calculate β-galactosidase activity, often expressed in Miller units, which normalizes for incubation time, cell volume, and cell density (OD600).
Lipase/Esterase Activity Assay using p-Nitrophenyl Esters
This protocol can be adapted for various lipases and esterases by selecting the appropriate p-nitrophenyl ester with a specific acyl chain length.[6][17]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[18]
-
p-Nitrophenyl ester stock solution (dissolved in a suitable organic solvent like ethanol)
-
Emulsifying agent (e.g., Triton X-100) for longer-chain esters[17]
-
Lipase/Esterase solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a substrate emulsion by mixing the p-nitrophenyl ester stock solution with the Assay Buffer containing an emulsifying agent if necessary. Sonication can help create a homogenous emulsion.[17]
-
Reaction Setup: Add the substrate solution to the wells of a 96-well plate. Pre-incubate the plate at the desired assay temperature (e.g., 37°C).[17]
-
Initiate Reaction: Add the enzyme solution to initiate the reaction.[17]
-
Measurement: Monitor the increase in absorbance at 400-410 nm over time in a kinetic mode using a microplate reader.
-
Data Analysis: The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot. Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol. To determine Michaelis-Menten constants (Km and Vmax), the assay is performed with varying substrate concentrations.[2]
Visualizing the Workflow
General Enzymatic Reaction of Nitrophenyl Esters```dot
Caption: A typical workflow for an enzyme assay using a nitrophenyl ester substrate.
References
- 1. neb.com [neb.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. e-century.us [e-century.us]
- 10. 4.3. Alkaline Phosphatase (ALP) Enzyme Activity Assay [bio-protocol.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. rpdata.caltech.edu [rpdata.caltech.edu]
- 14. faculty.salisbury.edu [faculty.salisbury.edu]
- 15. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Reagents: Understanding the Limitations of 4-Nitrophenyl Chloroacetate
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds and bioconjugates, the choice of an appropriate acylating agent is critical to ensure reaction efficiency, specificity, and yield. 4-Nitrophenyl chloroacetate has been utilized as a reagent for introducing the chloroacetyl group, a versatile handle for further chemical modifications. However, its application is accompanied by several limitations that necessitate a careful evaluation against other common acylation reagents. This guide provides an objective comparison of this compound with prevalent alternatives, namely N-hydroxysuccinimide (NHS) esters and carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), supported by experimental data and detailed methodologies.
Core Limitations of this compound
The primary drawbacks of using this compound revolve around its hydrolytic instability, potential for side reactions, and the generation of a chromogenic byproduct that can interfere with reaction monitoring and purification.
1. Hydrolytic Instability: Like many activated esters, this compound is susceptible to hydrolysis, especially under neutral to basic pH conditions. This competing reaction reduces the amount of reagent available for the desired acylation, leading to lower yields and the need for a larger excess of the reagent. The rate of hydrolysis is influenced by the solvent composition and pH.
2. Side Reactions: Besides hydrolysis, this compound can participate in unwanted side reactions. The chloroacetyl group itself is reactive and can be a target for nucleophiles. Furthermore, in complex molecules with multiple nucleophilic sites, such as proteins, the desired chemoselectivity for primary amines over other groups like hydroxyls (e.g., on serine, threonine, or tyrosine residues) or thiols (on cysteine) may not be absolute, leading to a heterogeneous product mixture.
3. 4-Nitrophenol Byproduct: The acylation reaction releases 4-nitrophenol as a byproduct. While the resulting yellow-colored 4-nitrophenolate ion under basic conditions can be used to monitor the reaction progress spectrophotometrically, its presence can also complicate purification, requiring additional steps to ensure its complete removal from the final product.[1]
Performance Comparison with Alternatives
A direct, quantitative comparison with other acylating agents under identical conditions is essential for informed reagent selection. The following sections and tables summarize the performance of this compound against NHS esters and EDC in key areas.
Data Presentation
Table 1: Comparison of Acylation Reagent Performance
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Carbodiimides (EDC) with NHS |
| Primary Target | Primary Amines | Primary Amines | Carboxylic Acids (for activation) |
| Reaction pH | 7.0 - 8.5 | 7.2 - 8.5 | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) |
| Hydrolytic Half-life | Susceptible to hydrolysis | ~10 minutes at pH 8.6 (4°C) | O-acylisourea intermediate is highly unstable |
| Typical Yield | Variable, dependent on substrate and conditions | 60-90% (for the coupling step of a pre-activated ester) | 70-95%[2] |
| Primary Byproduct | 4-Nitrophenol | N-hydroxysuccinimide | N-acylurea (can be difficult to remove) |
| Side Reactions | Acylation of hydroxyl/thiol groups, intramolecular cyclization | Succinimide ring-opening, acylation of hydroxyl groups | Racemization of chiral carboxylic acids |
| Ease of Use | One-step acylation | One-step (pre-activated) or two-step (in situ) | Two-step, one-pot reaction |
Table 2: Amine Acylation Yield Comparison (Model Reaction: Benzylamine Acylation)
| Acylating Agent | Amine | Solvent | Base | Yield (%) | Reference |
| This compound | Benzylamine | Dichloromethane | Triethylamine | 72% | [3] |
| 4-Nitrophenyl Benzoate | Benzylamine | Acetonitrile | - | 93-100% | |
| NHS-acetate | Peptides/Proteins | Aqueous Buffer | - | High (qualitative) | [4] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. Yields are highly dependent on the specific substrate, reaction conditions, and purification methods.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed methodologies for a model acylation reaction and for assessing hydrolytic stability.
Protocol 1: Model Acylation of Benzylamine with this compound
Objective: To synthesize N-benzyl-2-chloroacetamide as a model for amine acylation.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add benzylamine (1.8 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to yield the N-benzyl-2-chloroacetamide.[3]
Protocol 2: Comparative Hydrolysis Rate Determination by UV-Vis Spectroscopy
Objective: To compare the hydrolytic stability of this compound and an NHS ester in an aqueous buffer.
Materials:
-
This compound
-
A representative NHS ester (e.g., N-succinimidyl acetate)
-
Phosphate buffered saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare 10 mM stock solutions of this compound and the NHS ester in anhydrous DMSO.
-
Set the spectrophotometer to monitor the absorbance at 405 nm for the release of 4-nitrophenolate from this compound and at 260 nm for the release of NHS.
-
Equilibrate the buffer (pH 7.4 or 8.5) in a quartz cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the stock solution of the ester into the cuvette to achieve a final concentration of 100 µM.
-
Immediately start recording the absorbance at regular intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change (e.g., 30-60 minutes).
-
Plot absorbance versus time. The initial rate of hydrolysis can be determined from the initial slope of this curve.
-
The pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to a single exponential equation.
-
The half-life (t_1/2) of the ester can then be calculated using the equation: t_1/2 = 0.693 / k_obs.
Mandatory Visualization
Caption: Comparative reaction pathways for amine acylation.
Caption: EDC/NHS mediated amide bond formation workflow.
Conclusion
While this compound can be an effective reagent for the introduction of a chloroacetyl group, its limitations, particularly its hydrolytic instability and the potential for side reactions, must be carefully considered. For applications requiring high efficiency, specificity, and ease of purification, especially in the context of complex biomolecules, alternatives such as pre-activated NHS esters or carbodiimide-mediated couplings often provide superior outcomes. The choice of acylating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired purity of the product, and the tolerance for potential side reactions. The experimental protocols provided herein offer a framework for conducting a direct, in-house comparison to determine the optimal reagent for a given application.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Alternatives for 4-Nitrophenyl Chloroacetate Substrates
For researchers, scientists, and drug development professionals engaged in the study of esterase activity, the selection of an appropriate substrate is a critical determinant of assay sensitivity, reliability, and overall success. While 4-nitrophenyl chloroacetate and similar chromogenic substrates have long been staples in the field, a new generation of fluorogenic alternatives offers significant advantages in terms of performance and applicability. This guide provides an objective comparison of these fluorogenic substrates with the traditional this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your research needs.
Introduction to Esterase Substrates: Chromogenic vs. Fluorogenic
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, including neurotransmission and drug metabolism. The measurement of esterase activity is fundamental to understanding their function and for the screening of potential inhibitors or activators.
Chromogenic substrates , such as 4-nitrophenyl acetate (pNPA), a close analog of this compound, undergo enzymatic hydrolysis to release a colored product, like p-nitrophenol, which can be quantified spectrophotometrically. While cost-effective and straightforward, these assays can be limited by lower sensitivity and susceptibility to interference from colored compounds in the sample.
Fluorogenic substrates , on the other hand, are initially non-fluorescent or weakly fluorescent molecules that, upon enzymatic cleavage, release a highly fluorescent product. This "turn-on" fluorescence provides a significant increase in signal intensity, leading to enhanced sensitivity and a higher signal-to-noise ratio compared to chromogenic assays.
Quantitative Performance Comparison
The efficiency of an enzyme's catalysis is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km indicates a higher affinity. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate.
The following tables summarize the available kinetic data for 4-nitrophenyl acetate and various fluorogenic alternatives with common esterases. It is important to note that direct comparisons should be made with caution, as experimental conditions such as pH, temperature, and buffer composition can significantly influence kinetic parameters.
Table 1: Kinetic Parameters of Esterase Substrates with Porcine Liver Esterase (PLE)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) | Reference |
| 4-Nitrophenyl acetate (pNPA) | 540 | - | 2.2 x 106 | |
| Fluorescein Diacetate (FDA) | - | - | - | - |
| 4-Methylumbelliferyl Acetate (4-MUA) | - | 513 ± 320 (cytosol) 655 ± 327 (microsomes) | - | |
| Resorufin Butyrate | - | - | - | - |
| DDAO-AME 1 | - | - | - |
Note: A dash (-) indicates that the data was not available in the searched literature under comparable conditions.
Table 2: Kinetic Parameters of Esterase Substrates with Human Carboxylesterases (CES)
| Substrate | Enzyme | Km (µM) | Vmax (µmol/mg/min) | Reference |
| 4-Nitrophenyl acetate (4-NPA) | CES1-b | ~200 | - | |
| CES2 | ~180 | - | ||
| Fluorescein Diacetate (FD) | CES1-b | - | < 0.29 | |
| CES2 | - | 14.6 |
These tables highlight the generally lower Km values observed for some fluorogenic substrates, suggesting a higher binding affinity for the enzyme compared to pNPA. For instance, a modified chromogenic substrate utilizing a "trimethyl lock" moiety exhibited a substantially lower Km (14 µM) for PLE compared to pNPA (540 µM).
Common Fluorogenic Substrate Families
Several families of fluorophores form the basis of modern fluorogenic esterase substrates, each with distinct spectral properties and advantages.
-
Fluorescein-based substrates: Fluorescein diacetate (FDA) is a widely used substrate that is cleaved by esterases to produce the highly fluorescent fluorescein. It offers high sensitivity but can be prone to spontaneous hydrolysis and leakage of the fluorescent product from cells.
-
Coumarin-based substrates: Substrates like 4-methylumbelliferyl acetate (4-MUA) release the blue-fluorescing 4-methylumbelliferone upon hydrolysis. They are known for their good sensitivity and are widely employed in various esterase assays.
-
Resorufin-based substrates: Resorufin-based probes, such as resorufin butyrate, yield the red-fluorescent resorufin. Their longer excitation and emission wavelengths help to minimize interference from autofluorescence in biological samples.
-
DDAO-based substrates: Probes derived from 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) offer even longer, far-red to near-infrared fluorescence, further reducing background noise and enhancing sensitivity, making them particularly suitable for complex biological samples.
Signaling Pathways and Experimental Workflows
The fundamental principle behind both chromogenic and fluorogenic esterase assays is the enzymatic cleavage of a substrate to produce a detectable signal.
Caption: Enzymatic conversion of chromogenic and fluorogenic substrates.
The experimental workflows for chromogenic and fluorogenic assays share similarities but differ in the detection method.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Nitrophenyl Chloroacetate
Disclaimer: This document provides a general guideline for the proper disposal of 4-Nitrophenyl chloroacetate. It is essential to consult the official Safety Data Sheet (SDS) provided by the supplier and to contact a licensed hazardous waste disposal company for specific instructions tailored to your location and regulations. The information provided herein is based on general best practices for handling hazardous solid chemicals.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Preparation and Segregation:
-
Ensure that the this compound waste is not mixed with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or a hazardous waste professional. Incompatible materials can lead to dangerous reactions.
-
For spill cleanup, do not use water, as this may cause the material to spread. Instead, use an inert absorbent material.
-
-
Containment of Solid Waste:
-
Carefully sweep up any solid this compound, avoiding the creation of dust.
-
A recommended practice for solid organic waste is to mix it with an inert material like sand or vermiculite. This helps to dilute the chemical and reduce the risk of ignition or reaction.
-
Place the mixture into a designated, sealable, and clearly labeled hazardous waste container. The container should be robust and compatible with the chemical.
-
-
Labeling and Storage:
-
The waste container must be clearly labeled with the full chemical name ("this compound"), the CAS number (777-84-4), and the appropriate hazard symbols (e.g., "Irritant").
-
Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Quantitative Data Summary
A comprehensive Safety Data Sheet containing specific quantitative data for the disposal of this compound was not available in the public domain at the time of this writing. The following table provides general guidance on the type of information that would be critical for safe disposal. It is imperative to obtain specific values from the chemical supplier or a certified waste disposal service.
| Parameter | General Guideline / Data Not Available | Source |
| pH Stability Range | Data not available. Avoid contact with strong acids or bases. | General Chemical Safety Principles |
| Recommended Absorbent | Inert materials such as sand or vermiculite. | General Chemical Safety Principles |
| Storage Temperature | Store in a cool, dry place. | General Chemical Safety Principles |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. | General Chemical Safety Principles |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal of this compound should be based on established protocols for hazardous solid waste management within your institution and in compliance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates a logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
